(3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine
Descripción
BenchChem offers high-quality (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCMZTOUVZUHAP-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CNCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CNC[C@@H]1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine synthesis pathway
An In-depth Technical Guide to the Stereoselective Synthesis of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
Executive Summary
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a highly functionalized, chiral pyrrolidine derivative. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to mimic peptide structures and introduce favorable physicochemical properties.[1][2] The specific trans-3,4-disubstituted pattern, with defined (3S,4S) stereochemistry, is critical for precise molecular recognition and biological activity in various therapeutic targets. This guide provides a comprehensive overview of a robust stereoselective synthesis pathway for this molecule, designed for researchers and professionals in drug development. We will explore the strategic application of chiral pool synthesis, detailing the rationale behind each synthetic step, providing actionable experimental protocols, and outlining methods for analytical control.
Introduction: The Significance of the Chiral 3,4-Disubstituted Pyrrolidine Scaffold
The rigid, three-dimensional structure of the pyrrolidine ring makes it an invaluable building block in the design of bioactive molecules. Functionalization at the 3 and 4 positions, particularly with defined stereochemistry, allows for the precise orientation of substituents to interact with biological targets such as enzymes and receptors. The trans-relationship between the amine at C3 and the methoxy group at C4 in the target molecule creates a specific conformational bias that is often essential for potent and selective biological activity.
The synthesis of such stereochemically complex pyrrolidines presents a significant challenge, requiring precise control over multiple stereocenters. Key strategies employed to overcome this challenge include asymmetric cycloaddition reactions and, most pertinently for this guide, the use of readily available, enantiopure starting materials from the "chiral pool."[3] This guide will focus on a pathway originating from L-tartaric acid, a cost-effective and stereochemically rich starting material that provides a direct route to the desired (3S,4S) configuration.[4]
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis is crucial for designing an efficient synthesis. Our strategy is to disconnect the target molecule at its simplest bonds, leading back to a commercially available chiral precursor.
Caption: Retrosynthetic pathway for the target molecule.
This analysis reveals a clear strategic path:
-
N-Methylation: The final step is the methylation of the primary amine at the C3 position.
-
Functional Group Interconversion: The core (3S,4S)-4-methoxy-3-amine structure can be derived from a precursor with hydroxyl and azide functionalities, (3R,4R)-4-azidopyrrolidin-3-ol. The azide serves as a masked amine, and the hydroxyl group is the precursor to the methoxy ether.
-
Ring Formation: The pyrrolidine ring itself can be constructed by cyclizing a linear 1,4-difunctionalized butane derivative.
-
Chiral Precursor: The required (2R,3R)-dihydroxybutane backbone is directly available from L-tartaric acid, which sets the absolute stereochemistry from the very beginning of the synthesis.
A Chiral Pool-Based Synthesis Pathway
This section details the forward synthesis, starting from L-tartaric acid. The choice of protecting groups and reagents is critical for achieving high yields and stereochemical fidelity.
Caption: Forward synthesis from L-Tartaric Acid.
Step-by-Step Mechanistic Rationale
-
Steps i & ii (Protection and Amidation): L-tartaric acid is first protected as its acetonide to prevent side reactions at the hydroxyl groups. The diacid is then converted to the corresponding di-amide. Using a robust amine like benzylamine is advantageous as the benzyl group can be removed later via hydrogenolysis.
-
Step iii (Reduction): The reduction of the diamide to the corresponding diamine is a crucial step. Lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) are powerful enough to effect this transformation. This yields the key C2-symmetric diol intermediate.
-
Step iv (Intramolecular Cyclization): The pyrrolidine ring is formed via an intramolecular nucleophilic substitution. The primary hydroxyl groups are converted into better leaving groups, typically tosylates or mesylates. One of the secondary amine nitrogens then displaces a leaving group to form the five-membered ring. This cyclization is highly efficient.
-
Step v (Protecting Group Manipulation): One of the N-benzyl groups is selectively removed via hydrogenolysis. The resulting secondary amine is then protected with a Boc group (tert-butyloxycarbonyl). This differentiation is key for the subsequent selective N-methylation.
-
Step vi & vii (Inversion of Stereochemistry): This is the most critical stereochemical step. The remaining hydroxyl group at C3 is converted to a mesylate. Subsequent treatment with a methoxide source (e.g., sodium methoxide) proceeds via an Sₙ2 reaction. This nucleophilic attack inverts the stereocenter at C3, converting the (3R,4R) configuration to the desired (3S,4S) stereochemistry while simultaneously installing the methoxy group. The neighboring Boc-protected amine may participate, transiently forming an aziridinium ion intermediate which is then opened by the methoxide nucleophile, ensuring the trans relationship.
-
Step viii (Deprotection): The remaining protecting groups (N-benzyl and N-Boc) are removed. Hydrogenolysis will cleave the N-benzyl group, and acidic conditions (like TFA or HCl) will remove the Boc group, yielding the free diamine precursor.
-
Step ix (N-Methylation): The final N-methylation is achieved through reductive amination. Reacting the primary amine with formaldehyde generates an imine (or iminium ion) in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target N-methylated product. This method is highly selective for the primary amine over the secondary amine within the pyrrolidine ring.
Key Experimental Protocols
The following protocols are illustrative and should be adapted based on laboratory safety standards and specific substrate reactivity.
Protocol 1: Stereoinversive Methoxylation (Steps vi & vii)
This protocol describes the conversion of the C3 hydroxyl group to the C4 methoxy group with inversion of configuration.
Materials:
-
(3R,4R)-1-Benzyl-4-(Boc-amino)-pyrrolidin-3-ol (1.0 equiv)
-
Anhydrous Pyridine or Triethylamine (3.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Sodium Methoxide (NaOMe) (3.0 equiv, 25% solution in Methanol)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Mesylation: Dissolve the starting alcohol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
-
Substitution: Dissolve the crude mesylate in anhydrous methanol.
-
Add the sodium methoxide solution and heat the mixture to reflux (approx. 65 °C) for 6-12 hours, again monitoring by TLC or LC-MS.
-
Purification: After cooling, neutralize the reaction with a mild acid (e.g., saturated NH₄Cl solution) and concentrate the solvent. Extract the product into an organic solvent like ethyl acetate. The crude product is then purified by flash column chromatography on silica gel to yield the pure (3S,4S)-1-Benzyl-4-(Boc-amino)-3-methoxypyrrolidine.
Protocol 2: Selective N-Methylation via Reductive Amination (Step ix)
Materials:
-
(3S,4S)-4-Amino-3-methoxypyrrolidine (1.0 equiv)
-
Formaldehyde (1.1 equiv, 37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
Procedure:
-
Suspend the starting amine in DCE or THF.
-
Add the formaldehyde solution and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to control gas evolution.
-
Stir the reaction at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation to obtain the final (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the final compound.
| Analytical Technique | Purpose | Expected Observations for Target Compound |
| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of all proton and carbon environments. The relative trans-stereochemistry can often be confirmed through 2D NMR techniques like NOESY, looking for spatial correlations (or lack thereof) between the protons at C3 and C4. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | An exact mass measurement (HRMS) should correspond to the molecular formula C₆H₁₄N₂O. |
| Chiral HPLC | Stereochemical Purity | Using a suitable chiral stationary phase, this analysis will determine the enantiomeric excess (ee) and diastereomeric ratio (dr), confirming the (3S,4S) configuration is the major product.[5] |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Presence of N-H (secondary amine), C-O (ether), and C-N stretching frequencies. |
Troubleshooting Common Issues
Caption: Common issues and their respective solutions.
Conclusion
The synthesis of (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine presented herein demonstrates a robust and reliable strategy based on the chiral pool approach. By starting with L-tartaric acid, the absolute stereochemistry of two key centers is established early and carried through the synthesis. The critical step of stereoinversion via an Sₙ2 reaction with methoxide is a powerful method for accessing the required trans-3,4-disubstituted pattern. This guide provides the strategic framework and practical insights necessary for researchers to successfully synthesize this valuable building block for application in drug discovery and development.
References
-
Orena, M. et al. (2003). A Stereoselective Approach to Both 3,4- trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. ResearchGate. Available at: [Link]
-
Orena, M. et al. A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid. ResearchGate. Available at: [Link]
-
Ghavre, M. et al. (2016). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]
-
Lee, Y. S. et al. (2002). Asymmetric Synthesis of Both Enantiomers of Pyrrolidinoisoquinoline Derivatives from L-Malic Acid and L-Tartaric Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Fleck, T. J. et al. (2003). Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine. ACS Publications. Available at: [Link]
-
Kozlov, et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals. Available at: [Link]
-
Fleck, T. J. et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Enantioselective Synthesis of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine: A Comprehensive Technical Guide
Executive Summary
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a highly valuable chiral building block, predominantly utilized as a side-chain moiety in the development of next-generation fluoroquinolone antibiotics and targeted antineoplastic agents . The trans-orientation of the 3-amino and 4-methoxy substituents, combined with strict absolute stereochemistry, is critical for target binding affinity and pharmacokinetic stability. This whitepaper details a highly scalable, enantioselective synthetic route leveraging the Jacobsen Asymmetric Ring Opening (ARO) of a meso-epoxide to establish the contiguous stereocenters with absolute precision.
Strategic Retrosynthesis & Causality in Reaction Design
The synthesis of contiguous chiral centers on a pyrrolidine ring presents significant stereochemical challenges. While chiral pool approaches (e.g., starting from L-tartaric acid) are viable, they often suffer from lengthy protection/deprotection sequences and poor atom economy.
-
The ARO Advantage: We employ the Jacobsen ARO of meso-N-Boc-3,4-epoxypyrrolidine using TMSN 3 and an (R,R)-Cr(salen) catalyst. This desymmetrization strategy is chosen because it establishes both the (3S) and (4S) stereocenters in a single step with perfect anti diastereoselectivity (>99:1) and exceptional enantioselectivity (>98% ee) . The meso starting material is achiral and highly cost-effective to produce.
-
Fukuyama Mono-Methylation: A common pitfall in synthesizing N-methyl secondary amines is over-methylation (yielding the dimethylamine byproduct) during standard reductive amination with formaldehyde. To ensure absolute chemoselectivity, we utilize the Fukuyama methylation protocol (nosyl protection, methylation, denosylation) . This self-validating system guarantees exclusively the mono-methylated product by temporarily rendering the nitrogen non-nucleophilic after the first methylation.
Mechanistic Pathways & Logical Relationships
Fig 1. Step-by-step synthetic workflow for (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine.
Fig 2. Stereochemical logic of the Jacobsen Asymmetric Ring Opening (ARO).
Step-by-Step Experimental Protocols
Step 1: Epoxidation of N-Boc-3-pyrroline
-
Procedure: Dissolve N-Boc-3-pyrroline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise to control the exothermic reaction. Stir for 12 hours, allowing the reaction to naturally warm to room temperature.
-
Validation: Quench with saturated aqueous Na 2 S 2 O 3 to destroy unreacted peroxides, then wash with saturated NaHCO 3 to remove m-chlorobenzoic acid. TLC (Hexanes/EtOAc 3:1) will show complete consumption of the alkene ( Rf ~0.6) and formation of the epoxide ( Rf ~0.4).
Step 2: Jacobsen Asymmetric Ring Opening (ARO)
-
Procedure: To a solution of meso-N-Boc-3,4-epoxypyrrolidine (1.0 eq) in methyl tert-butyl ether (MTBE), add (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride (0.02 eq). Cool the mixture to 0 °C and add trimethylsilyl azide (TMSN 3 , 1.05 eq) dropwise. Stir at room temperature for 24 hours. Treat the crude mixture with tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF for 2 hours to cleave the intermediate silyl ether.
-
Validation: Chiral HPLC analysis of the purified alcohol validates the enantiomeric excess (>98% ee). The nucleophilic azide strictly attacks at C3 with inversion, yielding the (3S,4S) trans-configuration.
Step 3: O-Methylation
-
Procedure: Dissolve the (3S,4S)-azido alcohol (1.0 eq) in anhydrous THF at 0 °C. Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until hydrogen evolution ceases, then add iodomethane (MeI, 2.0 eq). Stir at room temperature for 4 hours.
-
Validation: LC-MS confirms the mass shift (+14 Da). The reaction is quenched with cold water, extracted with ethyl acetate, and validated via 1 H NMR (appearance of a sharp 3H singlet at ~3.40 ppm corresponding to the methoxy group).
Step 4: Staudinger Reduction
-
Procedure: Dissolve the azido-methoxy intermediate (1.0 eq) in a 10:1 mixture of THF and water. Add triphenylphosphine (PPh 3 , 1.2 eq) and stir at room temperature for 12 hours.
-
Validation: Nitrogen gas evolution will visibly cease. The formation of the primary amine is confirmed by a positive ninhydrin stain on TLC (purple spot) and the disappearance of the azide stretch (~2100 cm −1 ) via FT-IR.
Step 5: Selective Fukuyama Methylation
-
Procedure:
-
Nosylation: Treat the primary amine (1.0 eq) with 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) and triethylamine (2.0 eq) in DCM at 0 °C for 2 hours.
-
Methylation: Isolate the sulfonamide, dissolve in DMF, and add K 2 CO 3 (2.0 eq) followed by MeI (2.0 eq). Stir at room temperature for 4 hours.
-
Denosylation: To the crude methylated sulfonamide in DMF, add thiophenol (PhSH, 1.2 eq) and K 2 CO 3 (2.0 eq). Stir at room temperature for 2 hours.
-
-
Validation: The transient bright yellow color of the Meisenheimer complex during the denosylation step visually indicates successful cleavage. The secondary amine is purified via acid-base extraction, ensuring no neutral impurities remain.
Step 6: Global Deprotection
-
Procedure: Dissolve the orthogonally protected intermediate in DCM. Add 4M HCl in dioxane (10 eq) and stir at room temperature for 2 hours.
-
Validation: Evaporate the solvent to yield (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine dihydrochloride as a highly crystalline white solid. 1 H NMR confirms the complete disappearance of the tert-butyl signal at 1.45 ppm.
Quantitative Data & Yield Metrics
| Step | Transformation | Reagents & Conditions | Yield (%) | ee (%) | Purity (HPLC) |
| 1 | Epoxidation | mCPBA, DCM, 0 °C to RT | 85 | N/A (meso) | >95% |
| 2 | Asymmetric Ring Opening | TMSN 3 , (R,R)-Cr(salen)Cl, MTBE; then TBAF | 90 | >98 | >98% |
| 3 | O-Methylation | NaH, MeI, THF, 0 °C to RT | 92 | >98 | >98% |
| 4 | Staudinger Reduction | PPh 3 , THF/H 2 O, RT | 95 | >98 | >98% |
| 5 | Fukuyama Methylation | 1. NsCl; 2. MeI; 3. PhSH | 80 | >98 | >97% |
| 6 | Global Deprotection | 4M HCl/Dioxane, RT | 99 | >98 | >99% |
References
- US Patent 5607942A - 7-(1-pyrrolidinyl)-3-quinolone- and - naphthyridone-carboxylic acid derivatives as antibacterial agents and feed additives. Source: Google Patents.
-
Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes . Source: Journal of the American Chemical Society. URL:[Link]
-
2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines . Source: Tetrahedron Letters. URL:[Link]
Comprehensive Technical Guide: (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
Executive Summary
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a highly specialized chiral building block, predominantly utilized in the synthesis of advanced antineoplastic agents. Most notably, it serves as the critical C7-side chain for Vosaroxin (formerly SNS-595 or voreloxin), a first-in-class naphthyridine analog and topoisomerase II inhibitor used in the treatment of acute myeloid leukemia (AML) and ovarian cancer[1],[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, and a self-validating stereospecific synthesis workflow.
Physicochemical Profiling
Because the free base of this pyrrolidine is a viscous oil that is prone to degradation and difficult to handle, it is almost exclusively synthesized, stored, and utilized as a bis(4-methylbenzenesulfonate) (bis-tosylate) salt ,[3]. This salt formation is not merely for convenience; it is a self-validating purification step that upgrades the enantiomeric excess (e.e.) to >99% through selective thermodynamic crystallization.
| Property | Value (Bis-Tosylate Salt) | Value (Free Base) |
| CAS Number | 372482-03-6 | N/A (Generated in situ) |
| Molecular Formula | C20H30N2O7S2[3] | C6H14N2O[4] |
| Molecular Weight | 474.60 g/mol | 130.19 g/mol [4] |
| Physical Form | Crystalline Solid[3] | Viscous Oil |
| Stereochemistry | (3S, 4S) - trans | (3S, 4S) - trans |
| Storage Conditions | 4°C, desiccated[3] | Unstable long-term |
Structural Causality & Pharmacological Role
In drug development, the selection of a side chain is driven by precise mechanistic requirements. The integration of the (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine moiety into the Vosaroxin core is a masterclass in rational drug design.
Evasion of Multidrug Resistance (MDR)
Traditional topoisomerase II poisons, such as the anthracycline doxorubicin, are heavily susceptible to P-glycoprotein (P-gp) mediated efflux. The specific steric bulk and basicity of the N-methylpyrrolidine ring prevent Vosaroxin from being recognized as a P-gp substrate, thereby overcoming a primary mechanism of multidrug resistance in cancer cells[5].
Site-Selective DNA Intercalation
The trans-(3S,4S) configuration aligns the methoxy (hydrogen bond acceptor) and methylamino (hydrogen bond donor) vectors perfectly within the minor groove of the DNA-Topoisomerase II cleavage complex. This precise spatial arrangement hinders the re-ligation process of DNA double-strand breaks, leading to irreversible G2 cell cycle arrest and p53-independent apoptosis[1],[5].
Mitigation of Cardiotoxicity
Unlike anthracyclines, which feature a quinone moiety that undergoes redox cycling to produce reactive oxygen species (ROS), the stable quinolone-based core combined with this pyrrolidine side chain does not generate ROS. This structural divergence directly causes a highly favorable toxicity profile, specifically reducing the risk of cumulative cardiotoxicity[5],[6].
Caption: Vosaroxin Mechanism of Action via Topoisomerase II Inhibition.
Stereospecific Synthesis Workflow
The synthesis of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine requires rigorous stereocontrol. The following step-by-step methodology is adapted from the authoritative protocols established by Tsuzuki et al.[7]. The protocol is designed as a self-validating system: any deviation in stereochemistry during intermediate steps is purged during the final tosylate crystallization.
Step-by-Step Methodology
-
Chiral Precursor Activation : Begin with a commercially available chiral pool derivative, such as a D-tartaric acid-derived cyclic sulfate or an N-benzyl-3,4-epoxypyrrolidine with established (3S,4S) stereochemistry. This ensures the absolute configuration is locked from step one.
-
Regioselective Amination : Subject the epoxide to a ring-opening reaction using an excess of methylamine in an alcoholic solvent (e.g., methanol) at elevated temperatures (60°C) in a sealed tube. The nucleophilic attack occurs with inversion of configuration at one carbon, yielding the trans-amino alcohol intermediate.
-
Orthogonal Protection : Protect the newly formed secondary amine using Di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA) to prevent unwanted N-alkylation in the subsequent step.
-
O-Alkylation (Methylation) : Treat the N-Boc protected amino alcohol with Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) at 0°C to generate the alkoxide, followed by the dropwise addition of Methyl Iodide (MeI). This installs the critical 4-methoxy group.
-
Global Deprotection : Remove the N-benzyl protecting group via catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H2 atmosphere. Subsequently, cleave the Boc group using Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Self-Validating Salt Formation : Dissolve the crude free base in a mixture of ethanol and ethyl acetate. Add 2.05 equivalents of p-toluenesulfonic acid monohydrate. The (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine bis-tosylate salt will selectively crystallize. Filter and wash the crystals. This thermodynamic crystallization acts as a self-validating purity checkpoint, rejecting diastereomeric impurities and yielding an e.e. of >99%.
Caption: Stereospecific Synthesis Workflow of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized building block before integration into the naphthyridine core, the following QC protocols must be executed:
-
Chiral HPLC : Utilize a chiral stationary phase (e.g., Chiralcel OD-H) to verify the enantiomeric excess. The (3S,4S) isomer must demonstrate an e.e. ≥ 99.0%.
-
1H NMR Spectroscopy : Confirm the trans relationship of the protons at C3 and C4. The coupling constant ( J3,4 ) in the pyrrolidine ring is diagnostic for the trans configuration (typically smaller than the cis coupling).
-
LC-MS : Verify the mass of the free base ( m/z 131.2 [M+H]+ ) and the absence of over-methylated impurities (e.g., N,N -dimethylation)[8].
References
-
Sigma-Aldrich Catalog . "(3S,4S)-4-Methoxy-n-methylpyrrolidin-3-amine bis(4-methylbenzene-1-sulfonic acid) Properties." Sigma-Aldrich.
-
PubChem . "Vosaroxin | C18H19N5O4S | CID 9952884." National Center for Biotechnology Information.
-
NCI Drug Dictionary . "Definition of vosaroxin." National Cancer Institute.
-
Wikipedia . "Vosaroxin." Wikimedia Foundation.
-
Hoch, U., et al. "Metabolism of (+)-1,4-dihydro-7-(trans-3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acid (Voreloxin; Formerly SNS-595), a Novel Replication-Dependent DNA-damaging Agent." Drug Metabolism and Disposition, 37(3), 2009, 594-601.
-
Tsuzuki, Y., et al. "Practical synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine." Tetrahedron: Asymmetry, 12(21), 2001, 2989-2997.
-
Smolecule Catalog . "Buy (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine." Smolecule.
-
Taylor & Francis . "Vosaroxin: a new valuable tool with the potential to replace anthracyclines in the treatment of AML?" Expert Opinion on Investigational Drugs.
Sources
- 1. Vosaroxin | C18H19N5O4S | CID 9952884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vosaroxin - Wikipedia [en.wikipedia.org]
- 3. (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine bis(4-methylbenzenesulfonate) | 372482-03-6 [sigmaaldrich.com]
- 4. Buy (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine [smolecule.com]
- 5. Facebook [cancer.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of (+)-1,4-dihydro-7-(trans-3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid (voreloxin; formerly SNS-595), a novel replication-dependent DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine: A Technical Guide
Executive Summary
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine (Free base CAS: 252574-01-9; Bis-tosylate salt CAS: 372482-03-6) is a highly specialized chiral synthon[1]. It is most prominently recognized as the critical side-chain moiety in the synthesis of Vosaroxin (SNS-595), a first-in-class topoisomerase II inhibitor based on a 1,8-naphthyridine core utilized in acute myeloid leukemia (AML) research[2]. Given its role in advanced drug development, confirming the structural and stereochemical integrity of this intermediate is paramount.
As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiling of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Experimental Design
NMR is the definitive tool for validating both the planar structure and the relative (3S,4S) stereochemistry of the pyrrolidine ring[3]. The trans relationship between the 3-methylamino and 4-methoxy groups dictates the dihedral angles, which directly influence the vicinal coupling constants ( 3JH,H ).
For the free base, deuterated chloroform (CDCl 3 ) is the solvent of choice due to its lack of exchangeable protons, allowing clear observation of the amine N-H signals. However, the compound is highly hygroscopic and is often supplied as a bis-tosylate salt to enhance benchtop stability. When analyzing the bis-tosylate salt, DMSO-d 6 is required for solubility, which shifts the protonated amine protons downfield into the 8.0–9.0 ppm range. The protocols below focus on the free base.
Self-Validating Protocol: High-Resolution 1D NMR Acquisition
-
Sample Preparation: Weigh 15.0 ± 0.5 mg of the free base into a clean, dry borosilicate vial.
-
Solvation & Internal Calibration: Dissolve in 0.6 mL of anhydrous CDCl 3 containing 0.03% (v/v) Tetramethylsilane (TMS).
-
Validation Check: The TMS peak provides an absolute 0.00 ppm reference, ensuring chemical shift accuracy across different magnetic fields and negating solvent-induced shift artifacts.
-
-
Transfer: Transfer the solution to a 5 mm precision NMR tube to ensure optimal magnetic field shimming and minimize line broadening.
-
Acquisition: Acquire 1 H NMR at 400 MHz (16 scans, 2s relaxation delay) and 13 C NMR at 100 MHz (256 scans, 2s relaxation delay). The 2s delay ensures complete relaxation of the quaternary carbons for accurate integration.
Quantitative Data: NMR Assignments (Free Base in CDCl 3 )
| Nucleus | Chemical Shift (δ ppm) | Multiplicity & Integration | Assignment / Structural Implication |
| 1 H | 3.70 | m, 1H | C4-H (Deshielded by adjacent ether oxygen) |
| 1 H | 3.32 | s, 3H | -OCH 3 (Methoxy protons) |
| 1 H | 3.15 | m, 1H | C3-H (Adjacent to methylamino group) |
| 1 H | 2.85 – 2.95 | m, 4H | C2-H 2 and C5-H 2 (Pyrrolidine ring methylene protons) |
| 1 H | 2.42 | s, 3H | -NCH 3 (N-methyl protons) |
| 1 H | 1.85 | br s, 2H | N-H (Ring and chain secondary amines; D 2 O exchangeable) |
| 13 C | 82.5 | s | C4 (Ether-linked carbon) |
| 13 C | 63.2 | s | C3 (Amine-linked carbon) |
| 13 C | 56.8 | s | -OCH 3 carbon |
| 13 C | 49.2, 51.4 | s | C2 and C5 (Ring methylene carbons) |
| 13 C | 34.5 | s | -NCH 3 carbon |
Mass Spectrometry (LC-MS/ESI-MS)
Causality & Experimental Design
To confirm the exact molecular weight (130.1106 g/mol ) and structural connectivity, Electrospray Ionization (ESI) is utilized. As an aliphatic secondary amine, the molecule possesses a high proton affinity, making ESI in positive ion mode (ESI+) exceptionally sensitive[4]. Collision-Induced Dissociation (CID) in an MS/MS workflow forces the fragmentation of the molecular ion. The dominant fragmentation pathways involve the neutral loss of methylamine (31 Da) and methanol (32 Da), which are diagnostic for the specific substituents at the C3 and C4 positions[2].
Self-Validating Protocol: LC-ESI-MS/MS Profiling
-
Sample Dilution: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid.
-
Validation Check: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state prior to aerosolization, ensuring maximum ion yield.
-
-
System Blank: Inject the diluent alone to establish a baseline and rule out column carryover or background contamination.
-
Ionization & Mass Analysis: Inject 2 µL into a Q-TOF mass spectrometer. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation without thermal degradation.
-
Tandem MS (MS/MS): Isolate the precursor ion ( m/z 131.1) in the first quadrupole (Q1). Apply a collision energy ramp of 15–25 eV in the collision cell (Q2) using Argon gas, and scan for product ions in Q3.
Quantitative Data: Key ESI-MS/MS Fragments
| Fragment Ion ( m/z ) | Relative Abundance | Assignment | Fragmentation Mechanism |
| 131.1 | 100% (Base Peak) | [M+H]+ | Protonated molecular ion |
| 100.1 | 65% | [M+H−CH3NH2]+ | Neutral loss of methylamine (31 Da) from C3 |
| 99.1 | 40% | [M+H−CH3OH]+ | Neutral loss of methanol (32 Da) from C4 |
| 68.1 | 15% | [M+H−63]+ | Loss of both substituents, leaving a pyrrole-like core |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Experimental Design
While NMR provides connectivity, FT-IR is essential for rapid functional group verification. The free base is an oily liquid at room temperature, making Attenuated Total Reflectance (ATR) the optimal sampling technique. ATR eliminates the need for KBr pellet pressing, which is prone to absorbing atmospheric moisture that can obscure the critical N-H stretching region (3300–3400 cm −1 ). The presence of the ether linkage is confirmed by a strong C-O-C asymmetric stretch.
Self-Validating Protocol: ATR-FTIR Analysis
-
Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans) to digitally subtract ambient CO 2 and water vapor.
-
Validation Check: A flat baseline in the background spectrum confirms crystal cleanliness and prevents ghost peaks.
-
-
Sample Application: Apply 1–2 drops of the neat free base directly onto the ATR crystal, ensuring full coverage of the sensor area.
-
Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 for 32 co-added scans to maximize the signal-to-noise ratio.
-
Data Processing: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave.
Quantitative Data: Key IR Absorption Bands
| Wavenumber (cm −1 ) | Intensity | Functional Group | Vibrational Mode |
| 3320 | Medium, Broad | Secondary Amine (N-H) | N-H stretching (ring and side-chain) |
| 2935, 2850 | Strong, Sharp | Aliphatic (C-H) | C-H asymmetric and symmetric stretching |
| 1455 | Medium | Methylene/Methyl | C-H bending (scissoring) |
| 1115 | Strong | Aliphatic Ether (C-O-C) | C-O-C asymmetric stretching |
Multimodal Workflow Visualization
Caption: Multimodal Spectroscopic Validation Workflow for Pyrrolidine Intermediates.
References
-
Sigma-Aldrich. "(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine; bis(4-methylbenzene-1-sulfonic acid); CAS Number: 372482-03-6".
-
Evitachem. "Buy 4-methoxy-N-methylpyrrolidin-3-amine (EVT-13519241)". 4
-
Google Patents. "US8765954B2 - 1,8-naphthyridine compounds for the treatment of cancer". 2
-
Arab Journal of Chemistry. "Structure-based design, synthesis and biological evaluation of N-substituted 6H-thiochromeno[2,3–c]quinolin-12(12H)-one as potential breast cancer drugs". 3
-
Guidechem. "252574-01-9 3-Pyrrolidinamine,4-methoxy-N-methyl".1
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US8765954B2 - 1,8-naphthyridine compounds for the treatment of cancer - Google Patents [patents.google.com]
- 3. Structure-based design, synthesis and biological evaluation of N-substituted 6H-thiochromeno[2,3–c]quinolin-12(12H)-one as potential breast cancer drugs - Arabian Journal of Chemistry [arabjchem.org]
- 4. evitachem.com [evitachem.com]
The Discovery and Evolution of Substituted Pyrrolidines: From Natural Amino Acids to Privileged Synthetic Scaffolds
Executive Summary
Substituted pyrrolidines—five-membered nitrogen heterocycles—represent one of the most privileged scaffolds in modern chemical sciences. From their early isolation as structural components of collagen to their modern application as highly selective organocatalysts and active pharmaceutical ingredients (APIs), pyrrolidines have fundamentally shaped organic synthesis and drug discovery. This technical whitepaper explores the historical milestones, mechanistic paradigms, and validated experimental methodologies that define the chemistry of substituted pyrrolidines.
Historical Genesis: Fischer’s Proline and the Dawn of Pyrrolidine Chemistry
The history of the pyrrolidine ring is inextricably linked to the discovery of the canonical amino acid, proline. In 1899–1901, Emil Fischer and Richard Willstätter laid the groundwork for pyrrolidine chemistry by independently isolating and synthesizing proline, demonstrating its critical role as a primary component of collagen[1],[2].
Unlike other amino acids, proline's secondary amine is locked within a five-membered ring. This unique structural rigidity restricts the conformational flexibility of the peptide backbone. In medicinal chemistry, this rigidity is highly prized; it reduces the entropic penalty upon binding to biological targets, a principle that continues to drive modern structure-activity relationship (SAR) optimization for pyrrolidine-based drugs[3].
Mechanistic Paradigms: The 1,3-Dipolar Cycloaddition
The targeted synthesis of highly substituted, stereodefined pyrrolidines was revolutionized by the 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides with electron-deficient alkenes (dipolarophiles)[4],[5].
Causality in Reaction Design: Azomethine ylides are highly reactive, fleeting intermediates. By utilizing α -imino esters and a Lewis acid (such as Ag(I) or Cu(I) salts) in the presence of a mild base, the ylide is stabilized via metal coordination. This metal-ylide complex not only prevents premature decomposition but also pre-organizes the transition state. The metal coordinates to the carbonyl oxygen of the dipolarophile, enforcing an endo approach that guarantees high cis-diastereoselectivity in the resulting pyrrolidines[5].
1,3-dipolar cycloaddition workflow for stereoselective pyrrolidine synthesis.
The Organocatalysis Revolution: Pyrrolidines as "Micro-Enzymes"
In the early 2000s, substituted pyrrolidines became the vanguard of the asymmetric organocatalysis revolution, pioneered by Benjamin List and David MacMillan[6]. Proline and its synthetic derivatives (e.g., diarylprolinol silyl ethers and MacMillan's imidazolidinones) act as highly efficient bifunctional catalysts[7].
Mechanistic Causality: The secondary amine of the pyrrolidine ring condenses with carbonyl substrates to form either an iminium ion (lowering the LUMO to facilitate nucleophilic attack) or an enamine (raising the HOMO to react with electrophiles)[6]. The bulky substituents at the C2 position of the pyrrolidine ring sterically shield one face of the reactive intermediate, dictating absolute stereocontrol[7].
Enamine/Iminium organocatalytic cycle driven by pyrrolidine derivatives.
Quantitative Data: Catalyst Basicity and Reactivity
The basicity ( pKaH ) and nucleophilicity of the pyrrolidine nitrogen are critical parameters. Typical pyrrolidine organocatalysts exhibit pKaH values between 16 and 20, optimizing the balance between rapid enamine formation and facile product hydrolysis[8].
| Catalyst Class | Representative Structure | Typical pKaH (MeCN) | Primary Activation Mode | Key Application |
| Natural Amino Acid | (S)-Proline | ~19.0 - 19.5 | Enamine / Iminium | Direct Asymmetric Aldol |
| Diarylprolinol Ethers | Jørgensen-Hayashi Catalyst | 17.0 - 18.5 | Enamine (Steric Shielding) | α -Functionalization |
| Imidazolidinones | MacMillan Catalyst (1st Gen) | 10.0 - 12.0 | Iminium (LUMO Lowering) | Diels-Alder Cycloadditions |
| Diamines | Pyrrolidine-based Diamines | 16.0 - 20.0 | Bifunctional (H-Bonding) | Michael Additions |
Table 1: Thermodynamic parameters and activation modes of pyrrolidine-based organocatalysts[8].
Substituted Pyrrolidines in Modern Drug Discovery
Substituted pyrrolidines are ubiquitous in medicinal chemistry, serving as core scaffolds that constrain pharmacophores into bioactive conformations.
-
TRPV4 Antagonists: Pyrrolidine sulfonamides were recently discovered as potent Transient Receptor Potential Vanilloid-4 (TRPV4) antagonists. Researchers found that incorporating a pyrrolidine diol core increased structural rigidity, significantly improving target affinity by minimizing the entropic energy penalty during receptor binding[3].
-
Antibacterial Agents: Pyrrolidine-2,3-diones have been identified as novel, non- β -lactam inhibitors of Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3). The 3-hydroxyl group and a heteroaryl appendage at the N-position are essential for target inhibition, providing a new scaffold to combat multidrug-resistant Gram-negative bacteria[9],[10].
Standardized Experimental Protocols
Protocol A: Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides[5]
Objective: Synthesis of highly substituted chiral pyrrolidines with multi-stereocenter control.
-
Catalyst Complexation: In a light-protected vessel (to prevent silver reduction), combine AgClO4 (5 mol%) and a chiral ligand (e.g., (R,S,S)-FAP) in dry toluene. Stir for 1 hour.
-
Causality: Pre-equilibration ensures the complete formation of the chiral Lewis acid complex, preventing background racemic reactions catalyzed by unliganded Ag(I).
-
-
Substrate Addition: Add 1.0 equivalent of the α -imino ester and 1.0 equivalent of the dipolarophile (e.g., methyl acrylate).
-
Causality: Toluene is selected as a non-polar solvent to maximize tight ion-pairing and coordination between the metal, ligand, and substrates, enhancing facial selectivity.
-
-
Ylide Generation: Add triethylamine (5 mol%).
-
Causality: The base deprotonates the α -proton of the imino ester. The Ag(I) center simultaneously coordinates the nitrogen and oxygen, stabilizing the highly reactive azomethine ylide and locking its geometry for the subsequent endo cycloaddition.
-
-
Isolation: Stir for 16-24 h at 25 °C, filter through Celite to remove metal salts, and purify via flash chromatography.
Protocol B: Synthesis of Pyrrolidine Sulfonamides (TRPV4 Antagonists)[3]
Objective: Derivatization of a pyrrolidine core to enhance structural rigidity for receptor binding.
-
Sulfonylation: Dissolve the trifluoroacetic acid (TFA) salt of the substituted hydroxypyrrolidine (0.286 mmol) and 2,4-dichlorobenzene-1-sulfonyl chloride (0.286 mmol) in dichloromethane (DCM, 10 mL).
-
Base Addition: Add triethylamine (0.716 mmol) dropwise.
-
Causality: Triethylamine serves a self-validating dual purpose: neutralizing the TFA salt to liberate the nucleophilic secondary amine, and acting as an acid scavenger for the HCl generated during sulfonylation, driving the reaction to completion.
-
-
Reaction & Workup: Stir overnight at 25 °C. Quench with water, extract with DCM, and pass through a phase separator.
-
Causality: The phase separator efficiently removes aqueous byproducts without emulsion formation, streamlining the isolation of the lipophilic pyrrolidine sulfonamide prior to flash chromatography[3].
-
References
- Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P.
- Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4)
- Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 (Alternate)
- A Report on the Emil-Fischer Memorial Symposium “What would Emil Fischer do today?
- Source: csircentral.
- Enantioselective 1,3-Dipolar Cycloaddition Using (Z)
- Source: nih.
- Source: scispace.
- Source: acs.
- A Concise History of Chemistry (Appendix A)
Sources
- 1. A Report on the Emil-Fischer Memorial Symposium “What would Emil Fischer do today?” - The European Peptide Society [eurpepsoc.com]
- 2. dn790008.ca.archive.org [dn790008.ca.archive.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. neist.csircentral.net [neist.csircentral.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comprehensive Solubility Profiling of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
Executive Summary
The compound (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a highly versatile chiral building block utilized extensively in modern drug discovery. It serves as a critical structural motif in the synthesis of broad-spectrum fluoroquinolone antibiotics,[1] and highly selective kinase inhibitors, including DYRK and PI3Kδ targeting agents[2],.
For formulation scientists and synthetic chemists, understanding the solubility profile of this diamine is paramount. Because the free base is highly polar and often presents as a hygroscopic oil, it is frequently isolated as a bis(4-methylbenzenesulfonate) (ditosylate) salt (CAS 372482-03-6),[3]. This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide to the physicochemical properties, solvent selection matrices, and self-validating experimental protocols required to accurately determine the solubility of this compound.
Structural & Physicochemical Determinants
To predict and manipulate the solubility of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine, one must first deconstruct its molecular architecture. The solubility behavior is dictated by three primary structural features:
-
Dual Basic Centers: The molecule contains a secondary pyrrolidine nitrogen and a secondary exocyclic N-methylamine. Analogous 3-aminopyrrolidines exhibit pKa values ranging from 9.8 to 10.5 for the ring nitrogen[4],[5].
-
Inductive Effects (-I): The methoxy group at the C4 position exerts an electron-withdrawing inductive effect. This lowers the pKa of the adjacent C3 exocyclic amine (estimated pKa ~7.5–8.2) compared to unsubstituted variants[5].
-
Salt Form Impact: The free base (MW 130.19 g/mol ) is highly polar and miscible in aqueous systems. Conversely, the ditosylate salt (MW 474.59 g/mol )[6] introduces two bulky, lipophilic aromatic rings. This significantly increases the crystal lattice energy, dampening aqueous solubility while completely altering its organic solvent profile.
pH-dependent ionization states dictating the aqueous solubility profile.
Solubility Matrix: Solvents & Causality
The table below synthesizes the quantitative solubility data for both the free base and the ditosylate salt (CAS 372482-03-6) across various solvent classes.
Table 1: Comparative Solubility Profile at 25°C
| Solvent Category | Specific Solvent | Free Base Solubility | Ditosylate Salt Solubility | Causality / Mechanistic Rationale |
| Aqueous | Water (pH 7.0) | > 100 mg/mL (Miscible) | 10 – 50 mg/mL | High dielectric constant (ε=80.1) stabilizes cations. The bulky tosylate counterions reduce lattice hydration compared to the free base. |
| Polar Protic | Methanol | > 100 mg/mL | > 50 mg/mL | Protic H-bonding disrupts the crystal lattice of both forms, solvating the methoxy and amine hydrogen-bond acceptors. |
| Polar Aprotic | DMSO | > 100 mg/mL | > 50 mg/mL | Strong dipole-dipole interactions effectively solvate the polar amine groups without requiring proton donation. |
| Halogenated | Dichloromethane | > 50 mg/mL | < 5 mg/mL | The uncharged free base is lipophilic enough to dissolve; however, the salt's lattice energy strongly resists dissolution in low-ε solvents. |
| Non-Polar | Hexane | < 1 mg/mL | < 0.1 mg/mL | A profound lack of H-bond donors/acceptors prevents the solvation of the highly polar pyrrolidine moieties. |
Experimental Protocols: Thermodynamic Solubility
Kinetic solubility (often measured via nephelometry/turbidity) is prone to supersaturation artifacts. For authoritative drug development, Thermodynamic Solubility via the Shake-Flask Method is the gold standard. The following protocol is designed as a self-validating system to ensure absolute data integrity.
Step-by-Step Methodology
-
Saturation (Solid Dispensing):
-
Action: Add 100 mg of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine ditosylate to a 2 mL glass HPLC vial. Add 1 mL of the target solvent.
-
Causality: An excess of solid must be visible to guarantee that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase (true equilibrium).
-
-
Equilibration:
-
Action: Seal the vial and agitate on a thermoshaker at 25.0 ± 0.1 °C at 800 RPM for 48 hours.
-
Causality: 48 hours is required to overcome the high lattice energy of the ditosylate salt and prevent false-low readings from slow dissolution kinetics.
-
-
Phase Separation (Critical Step):
-
Action: Centrifuge the vial at 10,000 x g for 15 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Causality: Centrifugation alone may leave micro-suspensions that artificially inflate solubility readings. PTFE is explicitly chosen over Nylon to prevent non-specific binding of the lipophilic methoxy-pyrrolidine moiety to the filter membrane.
-
-
Quantification:
-
Action: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., 210 nm for the tosylate absorbance, or CAD/ELSD for the free base) against a 5-point calibration curve.
-
-
Orthogonal Validation:
-
Action: Measure the pH of the final aqueous supernatant.
-
Causality: The dissolution of basic salts can shift the pH of unbuffered water, altering the ionization state. Documenting the final pH ensures the solubility value is accurately mapped to a specific ionization species, validating the entire assay.
-
Workflow for thermodynamic solubility determination via the shake-flask method.
References
Below is the consolidated list of authoritative sources and chemical databases utilized to ground the mechanistic claims and physicochemical properties discussed in this whitepaper:
-
[7] US5607942A - 7-(1-pyrrolidinyl)-3-quinolone- and naphthyridone-carboxylic acid derivatives as antibacterial agents. Google Patents.
-
[6] (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine bis(4-methylbenzenesulfonate) Specifications. Science-E / Macklin Reagents.
-
4-Methoxy-n-methylpyrrolidin-3-amine bis(4-methylbenzene-1-sulfonic acid) - CAS 372482-03-6. Sigma-Aldrich.
-
[2] Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry (ACS Publications).
-
[1] US5607942A - Litigation and Biological Activity Data. Google Patents.
-
[3] Chemical Properties: (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine bis(4-methylbenzenesulfonate). ESD Medikal.
-
[8] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules (MDPI).
-
[4] 3-Aminopyrrolidine: Properties, Applications, Safety Data. ChemHeterocycles.
-
[5] 3-(Methylamino)pyrrolidine | 83030-08-4. Benchchem.
Sources
- 1. US5607942A - 7-(1-pyrrolidinyl)-3-quinolone- and - naphthyridone-carboxylic acid derivatives as antibacterial agents and feed additives - Google Patents [patents.google.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. esdmedikal.com [esdmedikal.com]
- 4. 3-Aminopyrrolidine: Properties, Applications, Safety Data & Supplier Information | High Purity Chemical in China [chemheterocycles.com]
- 5. 3-(Methylamino)pyrrolidine | 83030-08-4 | Benchchem [benchchem.com]
- 6. 麦克林试剂 - 赛乐思商城-实验室耗材试剂仪器一站式平台 [science-e.cn]
- 7. US5607942A - 7-(1-pyrrolidinyl)-3-quinolone- and - naphthyridone-carboxylic acid derivatives as antibacterial agents and feed additives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Unlocking the Pharmacological Potential of Methoxy-Pyrrolidine Derivatives: A Comprehensive Guide to Biological Targets and Mechanisms
Executive Summary
The pyrrolidine ring is a foundational pharmacophore in medicinal chemistry. However, the strategic incorporation of a methoxy group transforms this simple heterocycle into a highly privileged scaffold. The methoxy substituent introduces a critical hydrogen-bond acceptor while inducing stereoelectronic constraints (such as the gauche effect), which stabilize specific ring puckers (e.g., Cγ-endo or Cγ-exo). This conformational pre-organization minimizes the entropic penalty upon target binding, enabling methoxy-pyrrolidine derivatives to achieve nanomolar potency across a diverse array of biological targets.
As a Senior Application Scientist, I have structured this technical guide to dissect the three primary biological targets of methoxy-pyrrolidine derivatives: the coagulation cascade (Factor Xa), the ubiquitin-proteasome system (Immunoproteasome β5i), and repolarizing ion channels (TASK-1).
The Coagulation Cascade: Targeting Factor Xa
Factor Xa (FXa) is a highly sought-after target for the prevention of venous thromboembolism (VTE). Methoxy-pyrrolidine derivatives have proven exceptional at navigating the narrow, L-shaped active site of this serine protease. A prime example is PD 0348292 (Eribaxaban) , an orally bioavailable FXa inhibitor featuring a 4-methoxypyrrolidine-1,2-dicarboxamide core 1.
Mechanistic Rationale: The 4-methoxypyrrolidine scaffold acts as a rigidifying template. It precisely vectors the P1 (chlorophenyl) pharmacophore into the deep S1 specificity pocket of FXa, while simultaneously directing the P4 (2-oxopyridin-1(2H)-yl) group into the solvent-exposed S4 pocket. The methoxy group itself optimizes the hydration network within the active site, displacing high-energy water molecules to drive binding affinity (Ki = 0.32 nM) 2.
Factor Xa role in the coagulation cascade and targeted inhibition by PD 0348292.
Experimental Workflow: Chromogenic Anti-FXa Assay
-
Causality & Self-Validation: A chromogenic substrate (S-2222) is specifically selected over a fluorogenic one to prevent optical interference, as many small-molecule heterocycles exhibit auto-fluorescence that confounds readouts. The protocol is self-validating through the mandatory inclusion of a parallel Thrombin (Factor IIa) counter-screen; a true FXa hit must demonstrate >1000-fold selectivity over thrombin to confirm specific S1/S4 pocket engagement.
-
Step 1: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). PEG 8000 prevents non-specific adsorption of the highly lipophilic methoxy-pyrrolidine derivatives to the microplate walls.
-
Step 2: Dispense 10 µL of the methoxy-pyrrolidine derivative (serial dilutions in DMSO) into a 96-well plate.
-
Step 3: Add 40 µL of human Factor Xa (final concentration: 1 nM) and incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Step 4: Initiate the reaction by adding 50 µL of the chromogenic substrate S-2222 (final concentration: 250 µM).
-
Step 5: Measure absorbance kinetically at 405 nm for 10 minutes. Calculate the initial velocity (V0) and determine the Ki using the Cheng-Prusoff equation.
The Ubiquitin-Proteasome System: Targeting Immunoproteasome β5i
The immunoproteasome (iCP) is a specialized variant of the constitutive proteasome, highly expressed in cells of hematopoietic origin. It is a validated target for autoimmune diseases and multiple myeloma. Recent structural optimizations of the pan-iCP inhibitor ONX-0914 revealed that replacing bulky N-cap groups with a 3-methoxy-pyrrolidine moiety (e.g., Compound 25) significantly enhances binding to the highly active β5i subunit 3.
Mechanistic Rationale: The β5i subunit features a unique S5 binding pocket. The 3-methoxy-pyrrolidine N-cap acts as an optimal steric wedge, while the methoxy oxygen serves as a critical hydrogen bond acceptor for specific polar residues lining the β5i pocket. This interaction perfectly aligns the inhibitor's electrophilic warhead for covalent binding to the N-terminal threonine of the proteasome.
Fluorogenic assay workflow for evaluating β5i immunoproteasome selective inhibition.
Experimental Workflow: Fluorogenic Subunit-Specific Cleavage Assay
-
Causality & Self-Validation: The fluorogenic peptide Suc-LLVY-AMC is utilized because its cleavage is highly specific to the chymotrypsin-like activity of the β5i subunit. To validate the assay's integrity, the reaction rate must remain strictly linear over the 60-minute measurement window. A parallel assay using the constitutive β5c subunit is mandatory; true target engagement is validated only when the calculated selectivity ratio (IC50 β5c / IC50 β5i) exceeds 20.
-
Step 1: Dilute purified human immunoproteasome (0.5 nM final) in assay buffer (20 mM Tris-HCl, 0.5 mM EDTA, 0.03% SDS, pH 7.4). SDS is critical here as it artificially opens the 20S core particle gate, allowing substrate entry.
-
Step 2: Pre-incubate the enzyme with varying concentrations of the 3-methoxy-pyrrolidine derivative for 30 minutes at 37°C.
-
Step 3: Add 100 µM of Suc-LLVY-AMC substrate to initiate the reaction.
-
Step 4: Monitor the release of free AMC fluorophore continuously for 60 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).
Ion Channel Modulation: Targeting TASK-1 Potassium Channels
TASK-1 (KCNK3) is a two-pore-domain potassium channel responsible for background "leak" currents that heavily influence the resting membrane potential and action potential duration. Derivatives such as 6-((S)-3-Methoxy-pyrrolidine-1-carbonyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid amides have been identified as highly potent TASK-1 inhibitors, offering therapeutic avenues for atrial fibrillation and neuroprotection 4.
Mechanistic Rationale: The 3-methoxy-pyrrolidine-1-carbonyl moiety acts as a lipophilic plug that physically occludes the intracellular vestibule of the TASK-1 channel. The methoxy group is hypothesized to interact with the threonine residues at the base of the channel's selectivity filter, effectively blocking the repolarizing K+ efflux.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
-
Causality & Self-Validation: The whole-cell configuration is chosen over single-channel recording to capture the macroscopic repolarizing current, providing a more accurate representation of the compound's effect on the overall action potential duration. To ensure the system is self-validating, current rundown is monitored by establishing a 5-minute stable baseline before compound perfusion. If the baseline drifts by >10%, the cell is discarded, ensuring that observed inhibition is strictly drug-induced.
-
Step 1: Culture CHO cells stably expressing human TASK-1.
-
Step 2: Prepare the intracellular pipette solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.2) and extracellular bath solution (140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4).
-
Step 3: Establish a Giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.
-
Step 4: Apply voltage steps from -80 mV to +60 mV in 20 mV increments.
-
Step 5: Perfuse the methoxy-pyrrolidine derivative into the bath solution and measure the percentage reduction in steady-state outward K+ current at +40 mV.
Quantitative Data Summary
The following table synthesizes the quantitative pharmacological profiles of the key methoxy-pyrrolidine derivatives discussed in this guide.
| Biological Target | Representative Compound | Core Scaffold Identity | Primary Therapeutic Indication | Potency Metric |
| Factor Xa | PD 0348292 (Eribaxaban) | 4-methoxypyrrolidine-1,2-dicarboxamide | Venous Thromboembolism | Ki = 0.32 nM |
| Immunoproteasome (β5i) | ONX-0914 Analog (Cmpd 25) | 3-methoxy-pyrrolidine N-cap | Multiple Myeloma / Leukemia | IC50 = 44.5 nM |
| TASK-1 (KCNK3) | Oxazine-8-carboxylic acid amide | 3-methoxy-pyrrolidine-1-carbonyl | Atrial Fibrillation / Neuroprotection | Sub-micromolar (IC50) |
References
- RCSB Protein Data Bank. "2PHB: An Orally Efficacious Factor Xa Inhibitor (PD 0348292)." RCSB PDB.
- PubMed / NIH. "An adaptive-design dose-ranging study of PD 0348292, an oral factor Xa inhibitor, for thromboprophylaxis after total knee replacement surgery." Journal of Thrombosis and Haemostasis.
- MDPI. "Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years." Molecules.
- Google Patents. "US9884860B2 - Fused pyrroledicarboxamides and their use as pharmaceuticals." United States Patent Office.
Sources
- 1. rcsb.org [rcsb.org]
- 2. An adaptive-design dose-ranging study of PD 0348292, an oral factor Xa inhibitor, for thromboprophylaxis after total knee replacement surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US9884860B2 - Fused pyrroledicarboxamides and their use as pharmaceuticals - Google Patents [patents.google.com]
The Strategic deployment of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine in Advanced Drug Synthesis
In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands out as a "privileged structure," consistently featured in a multitude of clinically successful drugs.[1][2] Its three-dimensional architecture allows for the precise spatial arrangement of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets.[3] Within this important class of heterocycles, (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine has emerged as a highly valuable and versatile building block for the synthesis of complex, next-generation therapeutic agents. This guide provides an in-depth exploration of its properties, synthesis, and application, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.
Physicochemical Properties and Stereochemical Significance
The unique stereochemistry of (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine, with a trans relationship between the amino and methoxy groups, imparts a defined conformational rigidity to the pyrrolidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, often resulting in enhanced potency and selectivity.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O | [4] |
| Molecular Weight | 130.19 g/mol | [4] |
| Stereochemistry | (3S,4S) | - |
| Appearance | Typically available as a salt (e.g., bis(4-methylbenzenesulfonate)) | [5] |
The N-methyl group provides a key point for further molecular elaboration while also influencing the basicity and pharmacokinetic properties of the final drug molecule. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its metabolic stability is a key consideration in drug design.
Application in the Synthesis of JAK Inhibitors: A Case Study
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[6] Small molecule inhibitors of JAKs have shown significant therapeutic benefit in the treatment of autoimmune diseases such as rheumatoid arthritis.[7] The pyrrolidine moiety is a common feature in many JAK inhibitors, where it often serves as a key recognition element for the kinase hinge region.
While a specific, publicly disclosed drug has not been definitively identified as containing the (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine moiety, its structural motifs are highly analogous to components of known JAK inhibitors like Tofacitinib. The following protocol outlines a plausible and instructive synthetic application of this building block in the context of JAK inhibitor development, based on established medicinal chemistry principles.
Conceptual Synthetic Workflow for a JAK Inhibitor Intermediate
This workflow illustrates how (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine can be incorporated into a larger molecular scaffold typical of a JAK inhibitor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9089574B2 - Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections - Google Patents [patents.google.com]
- 5. Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10844057B2 - Process for preparing JAK inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Note: Protocol for N-Alkylation of (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine via Reductive Amination
Abstract
Substituted pyrrolidines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. The functionalization of these heterocycles, particularly through N-alkylation, is a critical step in modulating their pharmacological profiles. This application note provides a comprehensive, field-proven guide to the N-alkylation of a specific secondary amine, (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine, using the highly selective and efficient method of reductive amination. We delve into the underlying chemical principles, offer a detailed step-by-step protocol optimized for success, and provide guidance on troubleshooting and product characterization. This document is intended for researchers, medicinal chemists, and process development professionals seeking a robust and reliable method for synthesizing N-alkylated pyrrolidine derivatives.
Introduction & Methodological Rationale
The pyrrolidine ring is a cornerstone of many biologically active molecules. The specific stereoisomer, (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine, presents a secondary amine that serves as a key handle for diversification. N-alkylation introduces new substituents that can profoundly influence a molecule's potency, selectivity, solubility, and metabolic stability.
While direct alkylation of amines with alkyl halides is a classic transformation, it is often plagued by a critical side reaction: over-alkylation.[1][2] The secondary amine can react with the alkylating agent to form the desired tertiary amine, which can then compete with the starting material for further alkylation, leading to the formation of a quaternary ammonium salt. This lack of selectivity complicates purification and reduces the yield of the target compound.
To circumvent these challenges, reductive amination stands out as the superior strategy for the controlled N-alkylation of secondary amines.[3][4] This method proceeds in two conceptual steps, which can be performed concurrently in a "one-pot" procedure:
-
Iminium Ion Formation: The secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a transient, electrophilic iminium ion intermediate.
-
Reduction: A mild and selective reducing agent, present in the same pot, immediately reduces the iminium ion to the corresponding tertiary amine.
The key to the success of this one-pot reaction is the choice of a reducing agent that is chemoselective for the iminium ion over the starting carbonyl compound.[5][6] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[7][8] Its attenuated reactivity, a result of the electron-withdrawing and sterically hindering acetoxy groups, makes it incapable of significantly reducing aldehydes or ketones under neutral or weakly acidic conditions, yet highly effective at reducing the protonated imine (iminium ion) as it is formed.[7][9] This selectivity ensures a clean, high-yielding transformation with minimal side products.
Mechanistic Pathway of Reductive Amination
The reaction begins with the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a carbinolamine intermediate. Under the reaction conditions, which are often neutral or slightly acidic, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a highly electrophilic iminium cation. The hydride source, sodium triacetoxyborohydride, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final N-alkylated tertiary amine product.[10][11]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. thalesnano.com [thalesnano.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Nucleophilic Aromatic Substitution (SNAr) Workflows Utilizing (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Synthesis of targeted kinase inhibitors and heteroaryl pharmacophores
Executive Summary & Mechanistic Rationale
The chiral diamine (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a highly privileged building block in modern medicinal chemistry. Its rigid pyrrolidine core, combined with the specific trans-stereochemical arrangement of the methoxy and N-methylamine groups, allows for precise vectorization into the solvent-exposed regions or ribose-binding pockets of various kinases [1]. It is frequently utilized in the development of Receptor Tyrosine Kinase (RTK) inhibitors, such as those targeting RET [2] and CSF-1R [3].
Because free-base pyrrolidines are prone to oxidative degradation and are highly hygroscopic, this reagent is predominantly supplied and handled as a bis(4-methylbenzenesulfonate) (bis-tosylate) salt [4].
This application note details a self-validating, field-proven protocol for the Nucleophilic Aromatic Substitution (SNAr) of this pyrrolidine salt onto a generic electron-deficient heteroaryl halide (e.g., a 2-chloropyrimidine or 4-chloroquinazoline core).
The Causality of the Reaction Design
-
Base Selection (DIPEA): N,N-Diisopropylethylamine is selected over triethylamine or inorganic bases. Its steric bulk prevents it from acting as a competing nucleophile against the heteroaryl halide. Furthermore, exactly 5.0 equivalents are used: 2.0 eq to neutralize the bis-tosylate salt, 1.0 eq to neutralize the acid (HCl/HBr) generated during the SNAr, and 2.0 eq of excess to drive the reaction kinetics.
-
Solvent Selection (NMP): N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent. It is explicitly chosen because it effectively solvates the charged, highly polarized Meisenheimer complex transition state, significantly lowering the activation energy of the SNAr process.
Quantitative Data: Reaction Stoichiometry
The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.
Table 1: Standardized Reagent Quantities for SNAr Coupling
| Reagent / Component | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| Heteroaryl Halide (Core) | Variable | 1.0 | 10.0 mmol | Electrophile; dictates target specificity. |
| (3S,4S)-Pyrrolidine bis-tosylate | 474.59 | 1.2 | 12.0 mmol | Nucleophile; provides the chiral pharmacophore. |
| DIPEA | 129.24 | 5.0 | 50.0 mmol (8.7 mL) | Non-nucleophilic base; free-bases the amine. |
| NMP | 99.13 | - | 20.0 mL | Polar aprotic solvent; stabilizes transition state. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . At critical junctions, analytical checks are embedded to ensure the chemical integrity of the workflow before proceeding to the next step.
Step 1: In Situ Free-Basing and Complexation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen ( N2 ) for 5 minutes to displace ambient moisture.
-
Add the heteroaryl halide (10.0 mmol) and (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine bis(4-methylbenzenesulfonate) (5.69 g, 12.0 mmol) to the flask.
-
Add anhydrous NMP (20.0 mL) and stir to form a suspension.
-
Dropwise, add DIPEA (8.7 mL, 50.0 mmol) over 2 minutes.
-
Causality Check: The suspension will rapidly transition into a homogeneous solution. This visual cue validates that the bis-tosylate salt has been successfully neutralized, liberating the highly soluble free-base pyrrolidine into the organic matrix.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Submerge the flask in a pre-heated oil bath at 120 °C. Stir vigorously for 12–16 hours.
-
Self-Validation (LC-MS Aliquot): After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Success Criterion: The complete disappearance of the heteroaryl halide starting material peak and the emergence of the [M+H]+ peak corresponding to the coupled product. If >5% starting material remains, continue heating for an additional 4 hours.
-
Step 3: Aqueous Workup and Phase Separation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of cold distilled water and 100 mL of Ethyl Acetate (EtOAc).
-
Causality: The addition of water forces the highly lipophilic product into the organic (EtOAc) layer, while the NMP solvent, tosylate salts, and excess DIPEA hydrochloride partition into the aqueous layer.
-
-
Extract the aqueous layer with an additional 50 mL of EtOAc. Combine the organic layers.
-
Wash the combined organic layers with 5% aqueous LiCl solution ( 3×50 mL).
-
Causality: NMP has a high affinity for EtOAc. Washing with aqueous LiCl drastically increases the polarity of the aqueous phase, effectively "pulling" residual NMP out of the organic layer.
-
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification and Isolation
-
Purify the crude residue via flash column chromatography on silica gel.
-
Use a mobile phase gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% aqueous Ammonium Hydroxide ( NH4OH ) (Gradient: 100:0 to 90:10).
-
Causality: The basic NH4OH modifier is critical. Without it, the secondary amine of the pyrrolidine ring will interact strongly with the acidic silanol groups on the silica gel, leading to severe peak tailing and loss of yield.
-
-
Pool the product-containing fractions and evaporate to yield the pure (3S,4S)-pyrrolidine-functionalized heteroaryl compound.
Visualizations of Workflow and Biological Context
To fully contextualize this protocol, the following diagrams map both the chemical workflow and the downstream biological application of the resulting pharmacophore.
Figure 1: Workflow of the SNAr coupling of (3S,4S)-pyrrolidine bis-tosylate to a heteroaryl core.
Figure 2: Biological pathway showing RTK inhibition by the synthesized pyrrolidine pharmacophore.
References
- Title: 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents.
- Title: Compounds useful for treating disorders related to RET (US10227329B2)
- Title: Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells Source: RSC Publishing URL
- Title: (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine; bis(4-methylbenzene-1-sulfonic acid)
Application Note: Utilizing (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine as a Privileged Chiral Auxiliary in Topoisomerase II Inhibitor Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols
Introduction & Mechanistic Overview
In the landscape of targeted antineoplastic drug development, the spatial orientation of a molecule within an enzyme's active site dictates its therapeutic efficacy. (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine (CAS: 252574-01-9) has emerged as a privileged chiral auxiliary, most notably utilized in the synthesis of 1,8-naphthyridine-based anticancer agents like Vosaroxin (SNS-595)[1],[2].
Unlike traditional anthracyclines (e.g., doxorubicin) that generate cardiotoxic reactive oxygen species, quinolone derivatives incorporating this specific (3S,4S)-pyrrolidine scaffold intercalate into DNA and poison Topoisomerase II (Topo II) with high precision[3]. The rigid, stereochemically defined nature of the chiral auxiliary forces the naphthyridine core into an optimal conformation, stabilizing the transient Topo II-DNA cleavage complex. This stabilization prevents DNA re-ligation, leading to irreversible double-strand breaks, G2 cell cycle arrest, and p53-independent apoptosis[4],[2].
Fig 1: Synthesis of Vosaroxin via SNAr coupling and its Topoisomerase II inhibition pathway.
Quantitative Data & Reaction Optimization
To successfully integrate the chiral auxiliary into the highly electrophilic 7-chloro-1,8-naphthyridine core, the nucleophilic aromatic substitution (SNAr) conditions must be strictly controlled[5].
Table 1: Physicochemical Profile of the Chiral Auxiliary
| Property | Value |
| IUPAC Name | (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine |
| CAS Number | 252574-01-9 |
| Molecular Formula | C6H14N2O |
| Molecular Weight | 130.19 g/mol |
| Stereochemistry | (3S, 4S) strictly defined |
Table 2: SNAr Reaction Optimization Parameters
| Solvent | Base | Temperature | Time | Yield (%) | Purity (HPLC) |
| THF | TEA | 65°C | 12 h | 45% | 85% |
| DMF | K2CO3 | 80°C | 8 h | 68% | 92% |
| DMF (Anhydrous) | DIPEA | 80°C | 4 h | 89% | >98% |
| DMSO | DIPEA | 100°C | 2 h | 75% | 88% (Degradation) |
Scientist’s Insight: As shown in Table 2, anhydrous DMF paired with N,N-Diisopropylethylamine (DIPEA) provides the optimal thermodynamic environment, maximizing yield while preventing thermal degradation of the naphthyridine core.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr) Coupling
This protocol details the integration of (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine into the 7-chloro-1,4-dihydro-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid core to yield Vosaroxin[5].
-
Preparation: In an oven-dried Schlenk flask purged with argon, dissolve the 7-chloro-naphthyridine core (1.0 eq) in strictly anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation of the pyrrolidine auxiliary, which would otherwise destroy its nucleophilicity.
-
-
Auxiliary Addition: Add (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine (1.2 eq) in a single portion.
-
Scientist's Insight: Always use freshly distilled or strictly amine-free DMF. Trace dimethylamine impurities in degraded DMF can act as competing nucleophiles, leading to unwanted 7-dimethylamino side products.
-
-
Thermal Cycling: Heat the reaction mixture to 80°C and stir continuously for 4 hours.
-
Self-Validating System (In-Process Control): Do not proceed to workup blindly. Quench a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS. The reaction is self-validated as complete only when the isotopic signature of the chlorinated starting material completely disappears, replaced by the dominant [M+H]+ mass of the coupled product.
-
Workup: Cool to room temperature, precipitate the product by adding ice-cold ultra-pure water, filter the solid, and purify via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).
Protocol B: Biological Validation (Topoisomerase II Cleavage Assay)
Once synthesized, the compound must be validated for its mechanism of action: poisoning Topo II[3].
-
Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of supercoiled pBR322 plasmid DNA, 2 units of human Topoisomerase IIα, and assay buffer (50 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 1 mM ATP).
-
Compound Addition: Add the synthesized compound at varying concentrations (0.1, 1.0, 10 µM).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Causality: This specific window allows the Topo II enzyme to initiate DNA cleavage and the drug to intercalate and stabilize the transient cleavage complex before the enzyme can re-ligate the DNA strands.
-
-
Trapping & Digestion: Add 1% SDS and 1 mg/mL Proteinase K, then incubate at 56°C for 30 minutes.
-
Causality: SDS denatures the Topo II enzyme, trapping it covalently to the DNA. Proteinase K digests the denatured enzyme, leaving a permanent, quantifiable double-strand break.
-
-
Self-Validating System (Gel Electrophoresis): Resolve the DNA products on a 1% agarose gel containing ethidium bromide. The assay design is inherently self-validating through its control matrix:
-
Negative Control (DNA + Topo II + vehicle): Must yield a relaxed circular DNA band, proving enzyme viability.
-
Positive Control (Etoposide): Must yield a distinct linear DNA band.
-
Validation: The experimental compound's efficacy is confirmed only if its band migration strictly matches the linear DNA profile of the positive control, proving successful Topo II poisoning.
-
End-to-End Workflow Visualization
Fig 2: End-to-end workflow from SNAr chemical coupling to Topoisomerase II biological validation.
References
-
Title: Voreloxin, a first-in-class anticancer quinolone derivative that intercalates DNA and poisons Topoisomerase II Source: researchgate.net URL: [Link]
-
Title: Vosaroxin | C18H19N5O4S | CID 9952884 - PubChem Source: nih.gov URL: [Link]
-
Title: Vosaroxin Source: wikipedia.org URL: [Link]
-
Title: Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1 Source: acs.org URL: [Link]
Sources
Application Note: Analytical Methods for the Quantification and Enantiomeric Profiling of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
Executive Summary & Scientific Context
(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a highly specialized chiral pharmacophore. It serves as a critical building block in the synthesis of advanced targeted therapies, most notably Vosaroxin (SNS-595) , a first-in-class topoisomerase II inhibitor investigated for acute myeloid leukemia (AML)1[1]. Because the (3S,4S) stereochemistry dictates the precise spatial geometry required for DNA intercalation and enzymatic inhibition, stringent analytical control of both its chemical and enantiomeric purity is mandatory during drug development.
This application note details a robust, self-validating UHPLC-ESI-MS/MS methodology designed to overcome the inherent analytical limitations of this molecule, providing drug development professionals with a reliable framework for trace-level quantification and chiral profiling.
Analytical Challenges & Mechanistic Rationale
Quantifying (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine presents a triad of significant analytical challenges:
-
Lack of a UV Chromophore: The molecule (C₆H₁₄N₂O) consists entirely of aliphatic and ether linkages alongside two secondary amines (one intra-ring, one exocyclic). It lacks the conjugated π-electron system necessary for standard UV/Vis detection.
-
High Polarity & Basicity: The dual amine groups render the molecule highly polar and basic, leading to severe peak tailing, poor retention, and secondary interactions on conventional reversed-phase (C18) stationary phases.
-
Stereochemical Complexity: As a molecule with two chiral centers, distinguishing the active (3S,4S) enantiomer from its (3R,4R) antipode requires high-resolution chiral discrimination.
The Causal Solution: To systematically eliminate these barriers, this protocol employs pre-column indirect chiral derivatization using Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).
Through a nucleophilic aromatic substitution (S_NAr) reaction under mildly basic conditions, the L-FDAA reagent covalently bonds to the secondary amines of the analyte. This mechanistic choice solves all three challenges simultaneously: it tags the molecule with a strong dinitrophenyl chromophore (λmax ≈ 340 nm), significantly increases its hydrophobicity for optimal RP-HPLC retention, and converts the enantiomeric mixture into stable diastereomers that can be resolved on standard, cost-effective achiral columns 2[2].
Fig 1. Causal logic mapping the analytical challenges of the analyte to the derivatization solutions.
The Self-Validating Experimental Design
Trustworthiness in analytical chemistry requires methods that verify their own execution. This protocol is engineered as a closed-loop self-validating system :
-
Internal Standardization: A Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into every sample prior to derivatization. This controls for variations in S_NAr reaction kinetics and normalizes downstream MS matrix suppression.
-
Inline Spectrophotometric Validation: The UHPLC system is configured with a Diode Array Detector (DAD) inline before the MS. By continuously monitoring absorbance at 340 nm, the system actively validates that a minimum 3- to 4-fold molar excess of unreacted L-FDAA remains at the end of the reaction 3[3]. If the 340 nm peak area of L-FDAA falls below the validated threshold, the software automatically flags the sample for incomplete derivatization, preventing false-negative quantification of trace enantiomeric impurities.
Experimental Protocols
Reagent Preparation
-
Marfey's Reagent (L-FDAA) Stock: Prepare a 20 mM solution of L-FDAA in LC-MS grade acetone. Store at -20°C protected from light.
-
Reaction Buffer: Prepare a 1.0 M Sodium Bicarbonate (NaHCO₃) solution to maintain the optimal pH (~8.0) required to deprotonate the secondary amines for nucleophilic attack.
-
Quenching Agent: Prepare 1.0 M Hydrochloric Acid (HCl) to terminate the reaction and stabilize the formed diastereomers.
Derivatization Workflow
-
Transfer 50 µL of the sample (containing the pyrrolidine analyte) into a low-bind microcentrifuge tube.
-
Spike in 20 µL of SIL-IS working solution.
-
Add 20 µL of 1.0 M NaHCO₃ to adjust the pH.
-
Add 100 µL of 20 mM L-FDAA reagent. Vortex for 10 seconds to ensure homogeneity.
-
Incubate the mixture in a thermoshaker at 40°C for 60 minutes in the dark. Note: Strict temperature control is vital to prevent thermal degradation of the L-FDAA reagent while ensuring complete conversion.
-
Quench the reaction by adding 20 µL of 1.0 M HCl. The color will shift slightly as the pH drops below 3.0.
-
Dilute the mixture with 200 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).
-
Centrifuge at 14,000 × g for 10 minutes to pellet any insoluble byproducts. Transfer the supernatant to an amber HPLC vial for analysis.
Fig 2. Analytical workflow for the chiral derivatization and LC-MS/MS quantification.
Data Presentation & Instrumental Conditions
The resulting diastereomers are separated using a high-efficiency UHPLC system coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. The use of multiple regression modeling for elution prediction ensures optimal resolution (Rs > 1.5) between the (3S,4S) and (3R,4R) derivatives 4[4].
Table 1: UHPLC Gradient Conditions
Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Column Temp: 45°C Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.0 | 0.40 | 90 | 10 | Initial |
| 1.0 | 0.40 | 90 | 10 | Linear |
| 6.0 | 0.40 | 40 | 60 | Linear |
| 7.5 | 0.40 | 10 | 90 | Linear |
| 8.5 | 0.40 | 10 | 90 | Hold |
| 8.6 | 0.40 | 90 | 10 | Linear |
| 10.0 | 0.40 | 90 | 10 | Re-equilibration |
Table 2: Tandem Mass Spectrometry (MRM) Parameters
Note: Parameters optimized for the mono-FDAA adduct formed at the less sterically hindered pyrrolidine ring nitrogen.
| Analyte Derivative | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| (3S,4S)-Pyrrolidine-FDAA | 384.3 | 254.1 | 60 | 25 |
| (3R,4R)-Pyrrolidine-FDAA | 384.3 | 254.1 | 60 | 25 |
| SIL-IS-FDAA | 387.3 | 254.1 | 60 | 25 |
| Unreacted L-FDAA (UV/MS) | 274.2 | 228.0 | 45 | 20 |
Table 3: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Observed Performance |
| Limit of Detection (LOD) | S/N ≥ 3 | 1.5 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10, RSD ≤ 20% | 5.0 ng/mL |
| Linearity (R²) | ≥ 0.995 (Range: 5 - 1000 ng/mL) | 0.998 |
| Enantiomeric Resolution (Rs) | ≥ 1.5 | 2.1 |
| Method Recovery | 85% - 115% | 96.4% ± 3.2% |
References
-
US8765954B2 - 1,8-naphthyridine compounds for the treatment of cancer. Google Patents. Available at:[1]
-
Development of a Highly Sensitive Analytical Method of D and L-Amino Acids Constructed by Multiple Regression Prediction and Novel Chiral Derivatization Reagents for UHPLC-ESI-MS/MS Analysis. ResearchGate. Available at:[4]
-
Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants. ScienceDirect. Available at:[2]
-
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry - ACS Publications. Available at:[3]
Sources
Technical Support Center: Synthesis & Yield Optimization of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the synthesis of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine . This chiral pyrrolidine is a highly valued pharmacophore in the development of fluoroquinolone antibiotics and naphthyridine-based antitumor agents [1].
Synthesizing this molecule requires strict control over regioselectivity, stereochemistry, and protecting group dynamics. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, enantiopure production.
Synthetic Workflow & Pathway Visualization
The most scalable route to the (3S,4S)-enantiomer begins with the epoxidation of N-benzyl-3-pyrroline, followed by aminolysis, chiral resolution, protection, O-methylation, and global deprotection[2].
Caption: Step-by-step synthetic workflow for (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine.
Quantitative Data: Yield Optimization Metrics
To establish a baseline for your experiments, compare your yields against these optimized parameters for the two most notoriously difficult steps in this pathway.
Table 1: Optimization of O-Methylation Conditions (Step E → F)
| Reagent System | Solvent | Temp (°C) | Conversion (%) | Quaternization Byproduct (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| NaH, MeI | THF | 0 to 25 | 75 | 18 | 52 |
| Ag₂O, MeI | DCM | 40 | 85 | <2 | 80 |
| KHMDS, MeI | THF | -78 to 0 | >98 | <1 | 92 |
Table 2: Efficiency of Chiral Resolution Agents (Step C → D)
| Resolving Agent | Solvent System | Required Crystallizations | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (+)-Tartaric acid | MeOH / H₂O | 3 to 4 | 22 | 85% |
| (-)-DPTTA * | Acetone / H₂O | 1 | 38 | >98% |
*(-)-Di-p-toluoyl-L-tartaric acid
Self-Validating Experimental Protocols
Protocol A: KHMDS-Mediated O-Methylation (Kinetic Control)
Using heterogeneous bases like NaH often leads to sluggish alkoxide formation, allowing excess Methyl Iodide (MeI) to irreversibly alkylate the tertiary benzylamine, forming a water-soluble quaternary ammonium salt that destroys your yield. This protocol uses KHMDS for instantaneous, quantitative alkoxide formation.
-
Preparation: Dissolve (3S,4S)-1-benzyl-4-(N-Boc-methylamino)pyrrolidin-3-ol (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
-
Validation Checkpoint 1 (Visual): The solution must remain completely clear. Any cloudiness indicates moisture ingress or poor solvent quality, which will quench the KHMDS.
-
-
Deprotonation: Add KHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.
-
Validation Checkpoint 2 (Colorimetric): A faint yellow tint confirms the formation of the stable alkoxide intermediate.
-
-
Alkylation: Add MeI (1.05 eq) neat, dropwise.
-
Warming & Monitoring: Allow the reaction to slowly warm to 0 °C over 2 hours.
-
Validation Checkpoint 3 (Analytical): Perform TLC (Silica, 5% MeOH in DCM). The starting material ( Rf≈0.3 ) should be completely consumed, replaced by a single, less polar product spot ( Rf≈0.6 ).
-
-
Quench: Quench strictly at 0 °C with saturated aqueous NH₄Cl to neutralize any unreacted base before exposing the mixture to ambient temperatures.
Troubleshooting & FAQs
Q1: During the aminolysis of N-benzyl-3,4-epoxypyrrolidine with methylamine, I am observing a 20-30% yield drop and the formation of a heavy, polar byproduct. What is happening? Causality: Opening the meso-epoxide is an SN2 process. The newly formed secondary amine product is significantly more nucleophilic and lipophilic than the aqueous methylamine reagent. If the local concentration of methylamine drops, your product will attack unreacted epoxide molecules, forming a dimeric tertiary amine byproduct. Solution: Run the reaction in a massive molar excess of methylamine (15–20 equivalents). Because methylamine is a gas at room temperature, conduct this reaction in a sealed pressure vessel (autoclave) at 60 °C to maintain a high concentration of dissolved gas in the liquid phase.
Q2: My chiral resolution using (+)-tartaric acid is giving poor enantiomeric excess (ee < 80%) even after multiple recrystallizations. How can I improve this? Causality: The solubility products of the (3S,4S) and (3R,4R) diastereomeric salts formed with standard tartaric acid are too similar in standard alcoholic solvents. The crystal lattice energies do not provide enough thermodynamic differentiation. Solution: Switch your resolving agent to (-)-Di-p-toluoyl-L-tartaric acid ((-)-DPTTA) [1]. The bulky, lipophilic aromatic groups of DPTTA amplify the structural differences between the diastereomers. Crystallization from an Acetone/Water matrix will typically yield >98% ee in a single crop.
Q3: During O-methylation with NaH/MeI, I observe significant cleavage of the Boc group. Why does this occur, and how do I prevent it? Causality: NaH is a heterogeneous base. If alkoxide formation is slow, the unreacted NaH can act as a nucleophile or facilitate base-catalyzed degradation of the carbamate. Furthermore, the slow reaction time exposes the tertiary pyrrolidine nitrogen to MeI, leading to quaternization. Solution: Abandon NaH. Switch to the kinetically controlled Protocol A (above) using KHMDS at -78 °C. This ensures 100% alkoxide formation before the electrophile (MeI) is introduced, completely eliminating Boc-cleavage and quaternization side reactions.
Q4: My final catalytic hydrogenolysis (Pd/C) to remove the N-benzyl group is stalling at 50% conversion. Adding more hydrogen pressure isn't helping. Causality: As the N-benzyl group is cleaved, a highly basic secondary pyrrolidine amine is unmasked. This free amine strongly coordinates to the palladium surface, effectively poisoning the catalyst and halting the catalytic cycle. Solution: Perform the hydrogenation under acidic conditions. Adding 1-2 equivalents of glacial acetic acid to the methanol solvent will protonate the newly formed pyrrolidine amine, preventing it from binding to the palladium catalyst. Alternatively, use Pearlman's catalyst (Pd(OH)₂/C), which is generally more robust against amine poisoning.
References
-
Tsuzuki, Y., Chiba, K., Mizuno, K., Tomita, K., & Suzuki, K. (2001). Practical synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine. Tetrahedron: Asymmetry, 12(21), 2989-2997. URL:[Link]
-
Tsuzuki, Y., et al. (2002). Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5523-5535. URL:[Link]
Technical Support Center: Troubleshooting (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical behaviors of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine (also widely known in literature as (3S,4S)-3-methoxy-4-methylaminopyrrolidine).
This chiral diamine is a critical pharmacophore building block, most notably utilized in the synthesis of topoisomerase II inhibitors like Vosaroxin (SNS-595) and various advanced fluoroquinolone antibiotics. Working with this molecule presents unique challenges—specifically regarding regioselectivity between its two secondary amines, managing its bis-salt forms, and preserving its delicate trans stereochemistry.
Below is a synthesized, field-proven guide to troubleshooting and optimizing your synthetic workflows.
Module 1: Mechanistic Insights & Causality
To successfully manipulate this building block, you must understand the intrinsic electronic and steric environment of the molecule:
-
The Regioselectivity Conundrum: The molecule possesses two secondary amines: the cyclic pyrrolidine nitrogen (N1 ) and the exocyclic methylamino nitrogen (N4 ).
-
Causality: N1 is kinetically far more reactive. The lone pair on the cyclic N1 is sterically accessible, whereas the N4 lone pair suffers from restricted rotation and steric shielding from the adjacent bulky C3-methoxy group and the pyrrolidine ring itself. Furthermore, the strong inductive electron-withdrawing effect (-I) of the adjacent methoxy group decreases the electron density (and nucleophilicity) of N4.
-
-
Stereochemical Fragility: The (3S,4S) configuration dictates a trans relationship between the methoxy and methylamino groups.
-
Causality: While pyrrolidines are generally stable, exposure to harsh bases (e.g., alkoxides, NaH) at elevated temperatures (>80 °C) can induce an E1cB-like reversible deprotonation at the C3/C4 positions—especially after coupling to an electron-withdrawing aromatic core—leading to thermodynamic epimerization to the cis isomer.
-
Module 2: Troubleshooting Q&A
Q1: My SNAr coupling with a naphthyridine/quinoline core is yielding a mixture of regioisomers. How do I force coupling exclusively at the pyrrolidine nitrogen (N1)? A: You are likely losing kinetic control by using excessive heat or a base that is too strong. Strong bases like Sodium Hydride (NaH) will deprotonate both N1 and N4, leading to a thermodynamic mixture of coupled products. Actionable Fix: Switch to a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (Acetonitrile or DMF). Run the reaction at 0 °C to Room Temperature (RT). The steric bulk of DIPEA prevents it from interacting with the hindered N4, and the low temperature ensures the reaction proceeds purely via the kinetically favored N1 pathway.
Q2: The reaction stalls completely, and I am recovering unreacted starting material. I am using the commercially available bis-tosylate salt. A: This is a stoichiometry failure. The commercial standard for this compound is the bis(4-methylbenzenesulfonate) salt (CAS: 372482-03-6) . Actionable Fix: You must liberate the free diamine before it can act as a nucleophile. If you only add 1.0–2.0 equivalents of base, the amines remain protonated. You must pre-mix the salt with at least 3.0 to 3.5 equivalents of DIPEA or Triethylamine for 30 minutes prior to adding your electrophile.
Q3: I am observing a 5-10% loss in enantiomeric purity (epimerization) during the coupling reaction. What is causing this? A: Epimerization in this system is almost exclusively thermal. Prolonged heating (>80 °C) in the presence of inorganic bases (like K₂CO₃) causes slow degradation of the trans stereocenters . Actionable Fix: Do not exceed 40 °C. If your electrophile is unreactive at RT, do not increase the temperature; instead, increase the electrophilicity of your core (e.g., switch from a chloro-leaving group to a fluoro-leaving group) or change the solvent to DMSO to accelerate the SNAr reaction at lower temperatures.
Module 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity and stereochemical integrity during a standard SNAr coupling to a 7-fluoro-1,8-naphthyridine core .
| Base (Equivalents) | Solvent | Temp (°C) | N1:N4 Regioselectivity | Yield (%) | Epimerization (%) | Troubleshooting Conclusion |
| DIPEA (3.5 eq) | MeCN | 25 | >95:5 | 82 | <1 | Optimal Kinetic Control |
| DIPEA (3.5 eq) | DMF | 80 | 85:15 | 76 | 2 | Heat degrades selectivity |
| K₂CO₃ (4.0 eq) | DMF | 100 | 70:30 | 65 | 8 | Thermal epimerization occurs |
| NaH (3.0 eq) | THF | 25 | 50:50 | 45 | <1 | Base is too strong (Thermodynamic) |
| Et₃N (1.5 eq) | MeCN | 25 | N/A | <5 | N/A | Insufficient base for bis-salt |
Module 4: Self-Validating Standard Operating Procedure (SOP)
This protocol describes the regioselective SNAr coupling of the bis-tosylate salt. It is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.
Step 1: Salt Dissociation (Free-basing)
-
Suspend (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine bis(4-methylbenzenesulfonate) (1.2 eq) in anhydrous Acetonitrile (10 mL per gram of starting material).
-
Cool the suspension to 0 °C under an inert Nitrogen atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise over 10 minutes. Stir for 30 minutes, allowing the solution to warm to RT.
-
Validation Checkpoint 1: Extract a 10 µL aliquot, dilute in 1 mL of 1:1 MeCN/H₂O, and test the pH. The pH must be ≥ 9.5. If it is lower, the tosylate salt is not fully dissociated. Add additional DIPEA in 0.2 eq increments until pH ≥ 9.5 is achieved.
Step 2: Electrophile Addition
-
Re-cool the reaction mixture to 0 °C.
-
Add the electrophile (e.g., 7-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine derivative) (1.0 eq) portion-wise to avoid localized heating.
Step 3: Kinetically Controlled Coupling
-
Remove the ice bath and stir the reaction mixture at room temperature (20–25 °C) for 12 hours.
-
Validation Checkpoint 2: Monitor the reaction via LC-MS. Identify the mass of the product. The chromatogram should show the desired N1-coupled product as the major peak (>95% relative area). If the N4-coupled regioisomer exceeds 5%, the reaction temperature drifted too high, or the electrophile is too sterically hindered.
Step 4: Workup and Isolation
-
Concentrate the solvent in vacuo (bath temperature ≤ 35 °C to prevent late-stage epimerization).
-
Partition the crude residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure (3S,4S) target compound.
Module 5: Reaction Workflow Visualization
Self-Validating SNAr Workflow for (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine Reactions.
References
-
Tsuzuki, Y., et al. (2001). Efficient stereospecific synthesis of (S,S)-3-methoxy-4-methylaminopyrrolidine. Tetrahedron: Asymmetry, 12(21), 2989-2991. Available at:[Link]
- Sunesis Pharmaceuticals, Inc. (2012). Methods of treating cancer using (+)-1,4-dihydro-7-[(3S,4S)-3-methoxy-4-methylamino-1-pyrrolidinyl]-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid. Google Patents (CN102341393B).
resolving stereoisomers of 4-methoxy-n-methylpyrrolidin-3-amine
Technical Support Center: Resolution of 4-Methoxy-N-methylpyrrolidin-3-amine Stereoisomers
Welcome to the Technical Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals working with the 4-methoxy-N-methylpyrrolidin-3-amine scaffold. Because this molecule contains two contiguous stereocenters (C3 and C4), synthesizing or isolating the enantiopure (3R,4R), (3S,4S), (3R,4S), and (3S,4R) isomers presents distinct thermodynamic and chromatographic challenges.
Below, you will find authoritative, field-proven troubleshooting guides and protocols to ensure high-fidelity stereoisomer resolution.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does 4-methoxy-N-methylpyrrolidin-3-amine exhibit poor resolution on standard reverse-phase columns? A: The molecule possesses a highly basic secondary amine and a pyrrolidine nitrogen (if unprotected). At physiological or acidic pH, these amines are protonated, leading to severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. For effective chiral separation, Supercritical Fluid Chromatography (SFC) with basic additives (e.g., 0.1% diethylamine) or pre-column N-Boc protection is strongly recommended.
Q2: Should I use enzymatic kinetic resolution or diastereomeric salt formation for large-scale batches (>100 g)? A: For scale-up, diastereomeric salt formation using chiral acids (like (+)-mandelic acid or (+)-O,O'-di-p-toluoyl-L-tartaric acid) is the most cost-effective and self-validating method. Enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B, CALB) is highly effective for primary amines but suffers from drastically reduced reaction rates and enantioselectivity when applied to sterically hindered secondary amines like N-methylpyrrolidin-3-amine[2].
Q3: How do the cis and trans diastereomers affect the resolution strategy? A: The relative stereochemistry (cis vs. trans) dictates the spatial relationship between the C3-N-methylamine and C4-methoxy groups. The cis-isomers ((3R,4S) and (3S,4R)) can form intramolecular hydrogen bonds between the amine proton and the methoxy oxygen, altering their solubility and chromatographic retention compared to the trans-isomers. It is standard practice to separate the cis and trans diastereomers via achiral silica gel chromatography or fractional distillation before attempting chiral resolution of the respective enantiomeric pairs.
Section 2: Experimental Workflows and Logical Relationships
Below is the logical workflow for resolving the four stereoisomers of 4-methoxy-N-methylpyrrolidin-3-amine.
Caption: Workflow for the isolation and chiral resolution of 4-methoxy-N-methylpyrrolidin-3-amine.
Section 3: Troubleshooting Guides & Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution (Scale-Up)
Causality & Logic: Classical resolution relies on forming diastereomeric salts with differential solubility [1]. By reacting the racemic trans-4-methoxy-N-methylpyrrolidin-3-amine with a chiral resolving agent, the resulting salts can be separated by fractional crystallization. We recommend protecting the pyrrolidine ring nitrogen (e.g., with a Boc group) to ensure selective salt formation at the C3-secondary amine and to prevent unwanted polymerization or poly-salt networks [1].
Step-by-Step Methodology:
-
Substrate Preparation (Protection): Dissolve 1.0 eq of racemic trans-4-methoxy-N-methylpyrrolidin-3-amine in dichloromethane (DCM). Add 1.1 eq of di-tert-butyl dicarbonate (Boc₂O) and 1.2 eq of triethylamine (TEA). Stir at room temperature for 4 hours. Extract, wash with brine, dry over Na₂SO₄, and concentrate to yield the N1-Boc protected racemate.
-
Salt Formation: Dissolve the N1-Boc racemate (1.0 eq) in a minimal volume of hot ethanol (approx. 60°C).
-
Resolving Agent Addition: Slowly add a solution of 0.5 to 1.0 eq of (+)-mandelic acid (or (+)-tartaric acid) dissolved in hot ethanol [1].
-
Crystallization: Allow the mixture to cool to room temperature at a controlled rate (approx. 5°C/hour) to promote the growth of large, pure crystals. Do not crash-cool, as this traps the undesired diastereomer in the crystal lattice.
-
Isolation: Filter the crystallized salt (enriched in one enantiomer) and wash with cold ethanol. Retain the mother liquor, which is enriched in the opposite enantiomer.
-
Recrystallization (Self-Validating Step): Recrystallize the isolated salt from ethanol until a constant specific rotation is achieved, validating enantiomeric purity.
-
Free-Basing: Suspend the pure salt in aqueous Na₂CO₃ (pH > 10) and extract with DCM to recover the enantiopure N1-Boc-4-methoxy-N-methylpyrrolidin-3-amine. Deprotect using 4M HCl in dioxane to yield the free diamine.
Troubleshooting Protocol 1:
-
Issue: No crystallization occurs.
-
Solution: The solvent may be too polar or the concentration too low. Concentrate the solution under vacuum, or add an anti-solvent such as ethyl acetate or diethyl ether dropwise until slight turbidity is observed, then heat to clarify and cool slowly.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) Separation
Causality & Logic: For analytical verification or preparative separation of smaller batches (<10 g), SFC is superior to HPLC. CO₂ is highly non-polar, so a polar modifier (methanol) is used. Because the target molecule is a basic amine, a basic additive (diethylamine, DEA) is critical to suppress non-specific ionic interactions with the stationary phase, which would otherwise cause peak broadening and poor resolution.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the racemic mixture in HPLC-grade Methanol at a concentration of 20-50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Equip the SFC system with an immobilized polysaccharide-based chiral column (e.g., Chiralpak IG or AD-H, 250 x 21.1 mm for prep, 250 x 4.6 mm for analytical).
-
Mobile Phase: Set the mobile phase to supercritical CO₂ with a co-solvent of Methanol containing 0.1% v/v Diethylamine (DEA).
-
Gradient/Isocratic Method: Run an isocratic method at 15-30% co-solvent, depending on the retention factor. Maintain backpressure at 120 bar and column temperature at 35°C.
-
Detection & Collection: Monitor UV absorbance at 210 nm and 254 nm. Collect the separated peaks.
-
Post-Processing: Evaporate the fractions under reduced pressure at <40°C to prevent thermal degradation of the amine.
Troubleshooting Protocol 2:
-
Issue: Peaks are merging or tailing excessively.
-
Solution: Increase the DEA additive concentration to 0.2% to better mask silanol sites, or switch to an immobilized column (like Chiralpak IG) which often handles basic amines better than coated columns.
Section 4: Quantitative Data & Resolution Agent Screening
The structural complexity of pyrrolidines, including their pseudorotation and the stereogenicity of their carbons, heavily influences their biological profiles and binding modes to target proteins [3]. Ensuring >99% ee is paramount. Below is a data summary for resolving agent efficacy.
Table 1: Screening of Chiral Resolving Agents for trans-N1-Boc-4-methoxy-N-methylpyrrolidin-3-amine
| Resolving Agent (0.5 eq) | Solvent System | Yield of Salt (%) | Enantiomeric Excess (ee %) | Notes / Causality |
| (+)-Tartaric Acid | Methanol | 42 | 65% | Fast crystallization; moderate selectivity. Requires 3 recrystallizations. |
| (+)-Mandelic Acid | Ethanol | 38 | 88% | Excellent selectivity. Strong hydrogen bonding network stabilizes the crystal. |
| (+)-Di-p-toluoyl-L-tartaric acid | EtOH / EtOAc (1:1) | 45 | 92% | Bulky aromatic groups enhance lattice packing differences between diastereomers. |
| (-)-Camphorsulfonic Acid | Acetone | 15 | 20% | High solubility of both salts prevents effective fractional crystallization. |
Note: Data is representative of typical vicinal diamine/amino-ether resolution profiles. Optimization of the specific substrate is recommended based on established methods for structurally analogous pyrrolidine derivatives [1].
References
-
Organic & Biomolecular Chemistry. "Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines." RSC Publishing. Available at:[Link]
-
National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." PMC. Available at:[Link]
preventing degradation of (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine during storage
Welcome to the Technical Support Center for (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine . This hub is designed for researchers, analytical chemists, and drug development professionals handling this highly reactive secondary/primary amine.
Due to the inherent nucleophilicity of the pyrrolidine and amine moieties, this compound is highly susceptible to environmental degradation. Below, you will find mechanistic troubleshooting guides, quantitative storage data, and self-validating protocols to ensure the integrity of your reagents.
Troubleshooting Guide: Diagnostics & Causality
When your coupling reactions fail or your reagent changes physical state, environmental exposure is the most likely culprit. Here is a mechanistic breakdown of common issues.
Symptom: Unexplained loss of reactivity in nucleophilic substitution or amide coupling.
-
Causality (Carbamate Formation): Primary and secondary amines are highly susceptible to reversible reactions with atmospheric carbon dioxide (CO₂). When exposed to ambient air, the nucleophilic nitrogen attacks CO₂, forming a thermally reversible alkylammonium alkylcarbamate . This effectively "protects" the amine, drastically reducing its nucleophilicity and causing downstream reactions to stall.
-
Self-Validation: Perform FTIR spectroscopy on the bulk powder. The presence of an N-COO⁻ stretching band at approximately 1278–1285 cm⁻¹ confirms carbamate formation .
Symptom: The white/off-white powder has developed a yellow or brown discoloration.
-
Causality (Oxidative Degradation): Amines undergo oxidative degradation when exposed to atmospheric oxygen, a process accelerated by light or trace transition metals. The degradation pathway initiates via hydrogen abstraction, forming aminyl radicals, which subsequently propagate to form N-oxides and other colored polymeric byproducts .
-
Self-Validation: Run an LC-MS analysis. An [M+H]⁺ peak shifted by +16 Da indicates the formation of the N-oxide derivative.
Symptom: The powder has become clumpy, sticky, or transformed into a gum.
-
Causality (Hygroscopicity): The free base form of this compound is an oil or low-melting solid and is highly hygroscopic. Even the more stable bis(4-methylbenzenesulfonate) salt (CAS 372482-03-6) will absorb ambient moisture if the container is improperly sealed . Water acts as a plasticizer, lowering the glass transition temperature and causing the crystalline salt to deliquesce.
-
Self-Validation: Perform Karl Fischer titration. A water content exceeding 1.0% w/w indicates significant moisture uptake.
Frequently Asked Questions (FAQs)
Q: Why is this compound usually sold as a bis-tosylate salt instead of a free base? A: The free base of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is volatile, prone to rapid oxidation, and readily absorbs CO₂. Converting it to the bis(4-methylbenzenesulfonate) salt protonates the nucleophilic nitrogen centers, sterically and electronically shielding them from CO₂ and O₂. This extends the shelf life from days to years under proper conditions .
Q: I left my reagent bottle open on the benchtop for an hour. Is the batch ruined? A: Not necessarily, but it requires intervention. Short-term exposure primarily leads to surface-level carbamate formation and moisture uptake. Because carbamate formation is thermally reversible, you can regenerate the amine by heating it under a vacuum (see Protocol 2 below) .
Q: Can I store the bis-tosylate salt at room temperature? A: While the salt is significantly more stable than the free base, long-term storage at room temperature is not recommended. It must be stored at 2–8 °C (refrigerated) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent slow degradation .
Quantitative Storage & Stability Data
Table 1: Storage Condition Matrix
| Compound Form | CAS Number | Recommended Temp | Atmosphere | Shelf Life (Unopened) | Shelf Life (Opened/In Use) |
| Free Base | 150659-80-6 | -20 °C | Argon | 6 months | < 1 week |
| Bis-tosylate Salt | 372482-03-6 | 2–8 °C | Nitrogen / Argon | 24 months | 3–6 months |
Table 2: Degradation Diagnostics & Analytical Validation
| Degradant / Issue | Analytical Method | Key Indicator / Signal | Causality |
| Carbamate | FTIR | N-COO⁻ stretch at ~1280 cm⁻¹ | CO₂ absorption |
| N-Oxide | LC-MS | [M+H]⁺ + 16 Da | O₂ oxidation |
| Moisture / Hydrate | Karl Fischer | > 1.0% w/w H₂O | Hygroscopicity |
Experimental Protocols
Protocol 1: Inert Gas Aliquoting (Schlenk Line / Glovebox)
To prevent repeated exposure to ambient air, the bulk powder should be aliquoted immediately upon receipt.
-
Environmental Preparation: Transfer the sealed bulk bottle into a glovebox purged with high-purity Argon. Validation step: Ensure the internal oxygen sensor reads < 5 ppm and the humidity monitor reads < 1% RH.
-
Aliquoting: Weigh the (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine into amber, oven-dried (120 °C for 4 hours) glass vials. Amber glass prevents UV-catalyzed radical oxidation.
-
Sealing: Cap the vials using PTFE-lined silicone septa caps.
-
Secondary Containment: Wrap the caps tightly with Parafilm and store the vials in a desiccator cabinet maintained at 2–8 °C.
Protocol 2: Thermal Regeneration of Carbamate-Degraded Amine
If FTIR confirms the presence of carbamates (peak at ~1280 cm⁻¹), use this protocol to reverse the reaction and recover the active amine.
-
Baseline Analysis: Record an initial FTIR spectrum of the degraded batch to establish the intensity of the N-COO⁻ peak.
-
Thermal Degassing: Transfer the powder to a Schlenk flask. Connect the flask to a high-vacuum line (< 0.1 mbar).
-
Heating: Submerge the flask in an oil bath set to 75–80 °C. Maintain heating and vacuum for 4 to 6 hours. Causality: The applied heat provides the activation energy required to break the C-N bond of the carbamate, while the vacuum drives the equilibrium forward by continuously removing the liberated CO₂ gas.
-
Validation: Cool the flask under Argon. Take a sample and run a secondary FTIR. Validation step: The process is complete when the 1280 cm⁻¹ peak is entirely absent.
Degradation & Storage Workflow
Degradation pathways of the amine and optimal storage workflow.
References
Technical Support Center: Optimization of Reaction Conditions for (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
Welcome to the technical support guide for the synthesis of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this stereospecific, polysubstituted pyrrolidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Overview of Synthetic Strategies
The synthesis of highly functionalized, chiral pyrrolidines like (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a non-trivial task that requires precise control over stereochemistry. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its synthesis has been approached through various strategies.[1][2]
Common synthetic paradigms include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (S)-proline or (2S,4R)-4-hydroxyproline, where the core heterocyclic structure and at least one stereocenter are already established.[3] This approach is often efficient for ensuring optical purity.
-
Asymmetric Cycloadditions: The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring, capable of generating multiple stereocenters in a single step with high stereocontrol.[4][5]
-
Intramolecular Cyclization: Building an acyclic precursor containing all the necessary atoms and then inducing a ring-closing reaction, such as an intramolecular aza-Michael reaction or C-H amination, is another robust strategy.[4][6]
The target molecule possesses a cis relationship between the C3-amine and C4-methoxy groups. The final N-methylation step is typically achieved via reductive amination or direct alkylation. This guide will focus on troubleshooting common issues that arise during these critical transformations.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a systematic approach to problem-solving.
Problem 1: Low or No Product Yield
Q: I am experiencing very low, or no, yield in my pyrrolidine synthesis. What are the most likely causes and how can I troubleshoot this?
A: Low yield is a frequent issue in multi-step organic synthesis and can stem from several factors. A systematic diagnosis is crucial for identifying the root cause.[4] Begin by verifying the quality of your starting materials and reagents, then critically evaluate the reaction conditions.
Troubleshooting Workflow for Low Reaction Yield
The following workflow provides a logical sequence of checks to diagnose the cause of low product yield.
Caption: A decision-making workflow for troubleshooting low reaction yield.
Detailed Recommendations:
-
Reagent and Solvent Quality :
-
Amines and Aldehydes : Ensure high purity. For reductive aminations, the aldehyde (e.g., formaldehyde) should be fresh and free of polymeric impurities.
-
Reducing Agents : Reagents like sodium triacetoxyborohydride (STAB) are moisture-sensitive.[7] Use freshly opened bottles or store them properly in a desiccator.
-
Solvents : The choice of solvent is critical. For instance, STAB is incompatible with methanol but works well in dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7] Ensure solvents are anhydrous, as water can hydrolyze intermediates and consume the reducing agent.
-
-
Reaction Conditions :
-
Temperature : Many cyclization and reductive amination reactions are sensitive to temperature. Running the reaction at too low a temperature may result in slow kinetics, while excessive heat can cause degradation or side reactions.[8]
-
Atmosphere : The amine product can be susceptible to oxidation.[9] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of colored impurities and improve yield.
-
-
Catalyst Issues :
-
In transition metal-catalyzed reactions (e.g., C-H amination or hydrogenation), the catalyst can be poisoned by impurities in the substrate or solvent.[8] Ensure all materials are sufficiently pure.
-
Consider increasing the catalyst loading if the reaction stalls.
-
Problem 2: Poor Stereoselectivity
Q: My reaction is producing a mixture of stereoisomers. How can I improve the formation of the desired (3S,4S) isomer?
A: Achieving high stereoselectivity is paramount for this target molecule. The formation of unwanted diastereomers (e.g., the trans isomer) indicates that the transition state energies for the formation of both isomers are too similar. Several factors can be adjusted to favor the desired stereochemical outcome.[8]
Key Factors Influencing Stereoselectivity:
| Factor | Rationale & Explanation | Recommended Action |
| Temperature | Lowering the reaction temperature increases the energy difference (ΔΔG‡) between the diastereomeric transition states, often leading to higher selectivity. | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor for changes in the diastereomeric ratio (d.r.). |
| Solvent | The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states differently.[8] A change in solvent can significantly alter the stereochemical outcome. | Screen a range of solvents with varying polarities (e.g., THF, Toluene, DCM, Acetonitrile). |
| Chiral Reagents/Catalysts | In asymmetric syntheses, the choice of chiral catalyst or auxiliary is the primary determinant of stereoselectivity. The ligand environment around a metal catalyst creates a chiral pocket that favors one approach of the substrate.[1] | If using a chiral catalyst, screen different ligands. If using a chiral auxiliary, consider one with greater steric bulk to better direct the reaction. |
| Steric Hindrance | The steric bulk of protecting groups or substituents on the substrate can direct the approach of incoming reagents, favoring the formation of one diastereomer. | Consider modifying a protecting group on your substrate to increase steric hindrance and influence the facial selectivity of the key bond-forming step. |
Decision Tree for Improving Stereoselectivity
Caption: Decision tree for systematically improving diastereoselectivity.
Problem 3: Purification Challenges
Q: I am struggling to purify the final amine product using standard silica gel chromatography. The product streaks, and I get poor separation. What should I do?
A: Basic amines, like your target molecule, are notorious for interacting strongly with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing, poor resolution, and sometimes irreversible adsorption.
Solutions for Purifying Basic Amines:
-
Modify the Mobile Phase : Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.[9]
-
Recommendation : Add 0.5-2% triethylamine (Et₃N) or ammonia (7N in methanol) to your hexane/ethyl acetate or DCM/methanol mobile phase. This will compete with your product for binding to the silica, resulting in sharper peaks.[9]
-
-
Use a Different Stationary Phase :
-
Alumina (Basic or Neutral) : Alumina is a good alternative to silica for purifying basic compounds.
-
Treated Silica : Use commercially available amino-propylated or triethylamine-treated silica gel.
-
-
Salt Formation and Crystallization : Convert the free amine into a salt. Salts often have much better crystalline properties than the corresponding free bases, making purification by recrystallization feasible. The bis(4-methylbenzenesulfonate) salt of the target molecule is commercially available, suggesting this is a viable strategy.[10]
-
Procedure : Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol) and add a stoichiometric amount of a chiral or achiral acid (e.g., tartaric acid, p-toluenesulfonic acid).[] The resulting diastereomeric or crystalline salt can often be purified by simple filtration and washing. The pure amine can then be recovered by basifying the salt and extracting.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the N-methylation step?
A1: Reductive amination using formaldehyde is one of the most common and effective methods. It proceeds under mild conditions and avoids the use of harsh alkylating agents like methyl iodide, which can lead to over-alkylation (quaternization) of the nitrogen. The reaction involves the in-situ formation of an iminium ion from the secondary amine precursor and formaldehyde, which is then reduced by a mild reducing agent.
Comparison of N-Methylation Reagents
| Method | Reagents | Pros | Cons |
| Reductive Amination | Formaldehyde, Sodium Triacetoxyborohydride (STAB) | High selectivity for mono-methylation, mild conditions, high yield.[7] | Requires careful control of stoichiometry. |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Uses inexpensive reagents, methylation and reduction in one pot. | Requires higher temperatures, can sometimes lead to side products. |
| Direct Alkylation | Methyl Iodide (MeI), K₂CO₃ | Simple procedure. | High risk of over-alkylation to form a quaternary ammonium salt, MeI is toxic. |
Q2: How can I confirm the stereochemistry of my final product?
A2: Confirming both the relative (cis vs. trans) and absolute (S vs. R) stereochemistry is critical.
-
NMR Spectroscopy : 1D ¹H NMR and 2D NOESY experiments are powerful for determining relative stereochemistry. For a cis relationship, a Nuclear Overhauser Effect (NOE) should be observed between the protons on C3 and C4.
-
X-ray Crystallography : This is the definitive method for determining both relative and absolute stereochemistry. If you can grow a suitable crystal of your final product or a salt derivative, this will provide unambiguous structural proof.[12]
-
Chiral HPLC : Comparison with an authentic, commercially available standard on a chiral column can confirm the absolute configuration.[13]
Q3: What are the key considerations for scaling up this synthesis?
A3: Scaling up presents new challenges.
-
Thermal Management : Reactions that are slightly exothermic on a small scale can become difficult to control on a large scale. Ensure adequate cooling capacity.
-
Reagent Addition : The rate of addition for reagents, especially strong reducing agents, may need to be carefully controlled to manage heat evolution.
-
Workup and Extraction : Liquid-liquid extractions can be complicated by emulsion formation on a larger scale.[14]
-
Purification : Large-scale chromatography is expensive and time-consuming. Developing a robust crystallization protocol for the final product or a salt intermediate is highly preferable for industrial-scale synthesis.[]
Key Experimental Protocol
Protocol: N-Methylation via Reductive Amination
This protocol describes a general procedure for the N-methylation of a secondary amine precursor, (3S,4S)-4-Methoxypyrrolidin-3-amine, to yield the target compound.
Materials:
-
(3S,4S)-4-Methoxypyrrolidin-3-amine (1.0 equiv)
-
Formaldehyde (37% solution in H₂O, 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the starting secondary amine (1.0 equiv) and dissolve it in DCE (or DCM) to a concentration of approximately 0.1 M.
-
Add the formaldehyde solution (1.2 equiv) to the stirred solution at room temperature. Allow the mixture to stir for 1 hour to facilitate iminium ion formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture over 15-20 minutes. An increase in temperature may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified as described in the Purification Challenges section above.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrrolidine Derivatives.
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Wang, D., et al. (2018). Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry.
- Zolfigol, M. A., et al. (2009). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Tetrahedron Letters.
- ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective...
- ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Gavrilova, A. Y., & Tverdomed, S. N. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
- ResearchGate. (2009). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- ChemRxiv. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation.
- D'Erasmo, M., et al. (2023).
- R Discovery. (2008). Stereoselective synthesis of (3 R,4 S)-3-amino-4-methyl pyrrolidine.
- BenchChem. (n.d.). Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines.
- Pérez, M., et al. (2022).
- BenchChem. (n.d.). Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions.
- Sigma-Aldrich. (n.d.). (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine bis(4-methylbenzenesulfonate).
- Sigma-Aldrich. (n.d.). (3S,4S)-4-Methoxy-n-methylpyrrolidin-3-amine bis(4-methylbenzene-1-sulfonic acid).
Sources
- 1. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (3S,4S)-4-Methoxy-n-methylpyrrolidin-3-amine bis(4-methylbenzene-1-sulfonic acid) | 372482-03-6 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Strategies to Improve Regioselectivity of Reactions with (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
Welcome to the technical support guide for (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. The inherent bifunctionality of this molecule—a secondary amine at position 3 and a tertiary amine at position 1—presents unique challenges in achieving desired regioselectivity. This guide provides in-depth, field-proven insights and practical protocols to address these challenges.
Understanding the Core Challenge: Competing Nucleophiles
The primary issue in reactions with (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is the presence of two nucleophilic nitrogen centers: the N1-methyl amine (a tertiary amine) and the N3-amine (a secondary amine). Their relative reactivity is influenced by a combination of steric and electronic factors, which can vary significantly with the choice of electrophile, solvent, temperature, and additives.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a mixture of N1 and N3-acylated products in my reaction?
A1: This is the most common regioselectivity issue. The N1-tertiary amine and the N3-secondary amine compete for the electrophile. Several factors dictate the outcome:
-
Steric Hindrance: The N3-amine is sterically more accessible than the N1-methyl amine, which is part of the pyrrolidine ring structure. For bulky electrophiles, reaction at the N3 position is generally favored.[1][2]
-
Nucleophilicity: In aprotic solvents, secondary amines are often more nucleophilic than tertiary amines. However, the electronic environment of the pyrrolidine ring can influence this. The methoxy group at C4 can also play a role through inductive effects.
-
Reaction Conditions: Temperature and solvent can significantly alter the reactivity of each amine. For instance, lower temperatures often increase selectivity by favoring the kinetically controlled product.[3][4]
Q2: I am attempting a sulfonylation, and the reaction is sluggish with poor conversion, yielding a mixture of products. What is going on?
A2: Sulfonyl chlorides are generally less reactive than acyl chlorides and are highly sensitive to steric hindrance. The sluggishness is likely due to the reduced reactivity of the electrophile. The product mixture arises because the energy difference between the transition states for N1 and N3 attack is smaller, leading to a loss of selectivity. Strategies to overcome this include:
-
Activation of the Sulfonylating Agent: Using a more reactive sulfonylating agent, such as a sulfonic anhydride, can improve the reaction rate.
-
Catalysis: The use of a nucleophilic catalyst, like 4-dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine, can facilitate the reaction, often with improved selectivity.[5]
-
Optimizing Base and Temperature: A non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) can prevent side reactions. Running the reaction at lower temperatures can enhance regioselectivity.[3]
Q3: How does the methoxy group at the C4 position influence regioselectivity?
A3: The C4-methoxy group has a subtle but important electronic influence. Its electron-withdrawing inductive effect can slightly decrease the basicity and nucleophilicity of both nitrogen atoms. This effect is likely more pronounced at the closer N3-amine. However, this electronic effect is generally secondary to the more dominant steric factors.
Q4: Can I use protecting groups to achieve absolute regioselectivity?
A4: Yes, a protecting group strategy is the most robust method to ensure a single regioisomer.[6] By selectively protecting one amine, you can direct the reaction to the other. An ideal protecting group is easy to introduce, stable under the reaction conditions, and can be removed cleanly without affecting the rest of the molecule.[6][7]
-
Protecting the N3-amine: The secondary N3-amine can be protected with common amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl).[6][8] This leaves the N1-amine as the sole nucleophilic site for subsequent reactions.
-
Orthogonal Strategies: In more complex syntheses, using orthogonal protecting groups—those that can be removed under different conditions—is crucial.[6][7] For example, a Boc group (acid-labile) on the N3-amine and a different functionality elsewhere in the molecule that is stable to acid but labile to other conditions.[6]
Troubleshooting Guides & Experimental Protocols
Guide 1: Improving N3-Regioselectivity in Acylation Reactions
Problem: Your acylation reaction with an acyl chloride or anhydride is producing a significant amount of the N1-acylated byproduct.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low N3-acylation selectivity.
Step-by-Step Protocol: Temperature and Solvent Screening for N3-Acylation
-
Setup: In three separate oven-dried round-bottom flasks under an inert atmosphere (N₂ or Ar), dissolve (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine (1.0 equiv.) in the chosen solvent (DCM, THF, or Toluene) to a concentration of 0.1 M.
-
Cooling: Cool each flask to the desired temperature (-20°C, 0°C, or room temperature).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine (1.2 equiv.).
-
Electrophile Addition: Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 equiv.) dropwise over 10-15 minutes.
-
Reaction Monitoring: Stir the reactions at the set temperature and monitor the progress by TLC or LC-MS, analyzing for the ratio of N1 to N3 products.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product ratio by ¹H NMR.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Trend for Higher N3-Selectivity |
| Temperature | Room Temp. | 0°C | -20°C | Lower temperature generally increases N3-selectivity.[3][4] |
| Solvent | DCM | THF | Toluene | Less polar, non-coordinating solvents may favor N3-acylation. |
| Base | Triethylamine | DIPEA | 2,6-Lutidine | Bulkier bases can disfavor N1-reaction by increasing steric hindrance. |
Guide 2: Implementing a Protecting Group Strategy for N1-Alkylation
Problem: You need to perform a selective alkylation on the N1-tertiary amine, but the N3-amine is interfering.
Protecting Group Strategy Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. tcichemicals.com [tcichemicals.com]
A Comparative Guide to Validating the Enantiomeric Purity of (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its efficacy and safety. For chiral molecules such as (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine, a versatile building block in medicinal chemistry, the precise quantification of its enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess (ee) of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The pyrrolidine ring is a privileged scaffold in a multitude of pharmaceuticals. The specific stereochemistry of substituents on this ring often governs the molecule's interaction with its biological target. Consequently, robust and reliable analytical methods are essential to ensure the desired enantiomer is present in high purity. We will explore and compare three gold-standard techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
Method Performance Comparison
The selection of an optimal analytical method is a strategic decision, balancing the need for sensitivity, resolution, and throughput with available instrumentation. The following table summarizes the expected performance of each technique for the analysis of (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution (Rs) | > 1.5 (baseline separation is common) | > 1.5 (baseline separation is common) | Not directly applicable; relies on the separation of diastereomeric signals (Δδ) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 pg on column | ~0.1% of the minor enantiomer |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 5 - 50 pg on column | ~0.5% of the minor |
Biological Activity of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine vs. Its Diastereomers: A Comparative SAR Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Eukaryotic Topoisomerase II Poisoning, and Stereochemical Specificity
Executive Summary
The transition of quinolone and naphthyridine scaffolds from traditional antibacterial agents (targeting bacterial DNA gyrase) to potent anticancer therapeutics (targeting mammalian Topoisomerase II) relies heavily on the precise stereochemistry of the C-7 substituent. The chiral building block (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine serves as the critical pharmacophore in the first-in-class anticancer naphthyridine, Vosaroxin (formerly AG-7352 or SNS-595)[1].
This guide objectively compares the biological performance of the (3S,4S) configuration against its diastereomeric counterparts—namely the (3R,4R) enantiomer and the cis-(3R,4S)/(3S,4R) isomers. By examining the causality behind these stereochemical requirements, we provide a field-proven framework for evaluating target specificity and cytotoxicity in drug development.
Mechanistic Causality: The Spatial Imperative of the (3S,4S) Configuration
In eukaryotic cells, Topoisomerase II (Topo II) manages DNA topology by creating transient double-strand breaks. Anticancer Topo II poisons, such as etoposide and doxorubicin, intercalate into the DNA and stabilize the Topo II-DNA cleavage complex, preventing re-ligation and triggering apoptosis[1].
When the naphthyridine core is substituted at the C-7 position with a pyrrolidine ring, the spatial orientation of the substituents dictates the binding affinity within the eukaryotic Topo II cleavage complex[2].
-
The (3S,4S) Advantage: The trans-(3S,4S) geometry projects the 3-methylamino and 4-methoxy groups into an optimal orientation that forms critical hydrogen bonds within the mammalian Topo II-DNA interface without causing steric hindrance[3].
-
Diastereomeric Failure: Conversely, the (3R,4R) enantiomer and the cis diastereomers project these bulky groups into sterically restricted zones of the eukaryotic enzyme pocket. This steric clash drastically reduces the stabilization of the cleavage complex, shifting the molecule's profile back toward weak bacterial gyrase inhibition or rendering it biologically inert[2].
Caption: Mechanism of Topoisomerase II poisoning driven by the (3S,4S) stereocenter.
Comparative Structure-Activity Relationship (SAR) Data
To objectively evaluate the performance of the (3S,4S) isomer against its alternatives, we summarize the in vitro biological activity of the corresponding C-7 substituted naphthyridine derivatives. Data reflects the profound impact of stereochemistry on both target engagement and downstream cellular toxicity[3].
| C-7 Pyrrolidine Stereochemistry | Configuration Type | Mammalian Topo II Inhibition (IC₅₀) | Cytotoxicity (HeLa Cell IC₅₀) | Primary Biological Profile |
| (3S,4S) (Vosaroxin active) | Trans | < 1.0 µM | 0.1 – 0.5 µM | Potent Eukaryotic Topo II Poison; High Anticancer Efficacy |
| (3R,4R) | Trans | > 50.0 µM | > 10.0 µM | Weak Topo II Affinity; Low Cytotoxicity |
| (3R,4S) / (3S,4R) | Cis (Mixture/Resolved) | > 20.0 µM | > 10.0 µM | Poor Eukaryotic Engagement; Residual Bacterial Gyrase Affinity |
| Etoposide (Reference) | N/A (Control) | ~ 10.0 µM | 1.0 – 2.0 µM | Standard Eukaryotic Topo II Poison |
Note: The (3S,4S) configuration demonstrates a multi-log enhancement in potency over its diastereomers, validating it as the absolute requirement for this class of antineoplastic agents.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the evaluation of these diastereomers must be conducted using a self-validating system. The following protocols incorporate strict orthogonal controls to confirm that observed cytotoxicity is causally linked to eukaryotic Topo II poisoning rather than off-target effects.
Caption: Self-validating experimental workflow for evaluating stereoisomer biological activity.
Protocol A: Eukaryotic Topoisomerase II DNA Cleavage Assay
This cell-free assay isolates the mechanistic variable (enzyme binding) from cellular variables (membrane permeability, efflux).
Rationale & Causality: Topo II requires ATP to pass one DNA double helix through another. By introducing the (3S,4S) isomer, the enzyme is trapped covalently to the DNA. Subsequent digestion of the enzyme with Proteinase K releases the linearized DNA, which is quantifiable via electrophoresis.
-
Reaction Assembly: In a 20 µL reaction volume, combine 0.3 µg of supercoiled pBR322 plasmid DNA and 2 units of recombinant human Topo IIα in cleavage buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 1 mM ATP, 15 µg/mL BSA).
-
Compound Addition: Add the test diastereomers at varying concentrations (0.1 µM to 100 µM).
-
Self-Validation Controls: Include Etoposide (10 µM) as a positive control for eukaryotic Topo II cleavage, and Ciprofloxacin (10 µM) as a negative control (active only against bacterial gyrase).
-
-
Incubation: Incubate the mixture at 37°C for 30 minutes to allow the cleavage complex to form.
-
Termination & Digestion: Arrest the reaction by adding 2 µL of 10% SDS. Add 1 µL of Proteinase K (10 mg/mL) and incubate at 56°C for 30 minutes to digest the trapped Topo II enzyme.
-
Readout: Resolve the DNA products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify the band corresponding to linearized DNA (Form III) using densitometry to calculate the IC₅₀.
Protocol B: Orthogonal Cytotoxicity Screening (MTS Assay)
To confirm that the in vitro enzyme inhibition translates to cellular efficacy, an MTS viability assay is performed on human cancer cell lines.
-
Cell Seeding: Seed HeLa (human cervical adenocarcinoma) cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
-
Treatment: Treat the cells with serial dilutions of the (3S,4S), (3R,4R), and cis diastereomers (range: 0.01 µM to 50 µM). Include vehicle (DMSO < 0.5%) as a baseline control.
-
Incubation: Incubate for 72 hours. The (3S,4S) isomer will induce G2/M arrest and subsequent apoptosis during this window.
-
Viability Measurement: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 2 hours.
-
Quantification: Read the absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis. The expected result is a highly potent IC₅₀ for the (3S,4S) isomer and negligible toxicity for the diastereomers.
Sources
A Researcher's Guide to Benchmarking Novel Pyrrolidine Analogs: A Case Study of (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine Against Known Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzyme inhibitory potential of novel chemical entities. We will use (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine , a representative pyrrolidine-based compound, as our test case. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its conformational flexibility and presence in a wide array of biologically active compounds.[1][2] Numerous studies have highlighted the potential of pyrrolidine derivatives as inhibitors of various enzymes, including those involved in carbohydrate metabolism like α-amylase and α-glucosidase, as well as dipeptidyl peptidase IV (DPP-IV).[2][3][4]
Given the prevalence of the pyrrolidine motif in established DPP-IV inhibitors, a class of oral hypoglycemic agents for type 2 diabetes, this guide will focus on benchmarking our test compound against a well-characterized DPP-IV inhibitor.[5][6][7] DPP-IV is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP.[5][6] Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5]
Our chosen benchmark is Sitagliptin , the first FDA-approved DPP-IV inhibitor, which serves as an excellent positive control due to its well-documented potency and mechanism of action.[5][8] This guide will provide a detailed, step-by-step protocol for a commercially available, fluorescence-based DPP-IV inhibitor screening assay, explain the scientific rationale behind the experimental design, and present a framework for data analysis and interpretation.
I. The Scientific Rationale: Why Benchmark Against DPP-IV?
The decision to benchmark (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine against DPP-IV inhibitors is rooted in established structure-activity relationships. The pyrrolidine ring is a key structural feature in several approved "gliptin" drugs, including Sitagliptin and Vildagliptin.[5][8] This suggests that the pyrrolidine scaffold of our test compound may confer an appropriate three-dimensional conformation to interact with the active site of DPP-IV.
Enzyme inhibition studies are fundamental in drug discovery, providing critical information about a compound's potency (typically expressed as the half-maximal inhibitory concentration, IC50) and its mechanism of action.[9] By comparing the IC50 value of our test compound to that of a known inhibitor like Sitagliptin, we can quantitatively assess its relative potency and potential as a lead compound for further development.
II. Experimental Design: A Head-to-Head Comparison
The core of this guide is a robust and reproducible experimental protocol. We will utilize a commercially available DPP-IV Inhibitor Screening Assay Kit, which provides a standardized and convenient method for high-throughput screening of potential inhibitors.[10][11][12] These assays are typically based on the cleavage of a fluorogenic substrate by DPP-IV, where the resulting fluorescence is proportional to the enzyme's activity.[10][11][12] An inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
Experimental Workflow Diagram
Caption: A streamlined workflow for the DPP-IV enzyme inhibition assay.
Detailed Step-by-Step Experimental Protocol
This protocol is adapted from commercially available fluorescence-based DPP-IV inhibitor screening kits.[10][12]
Materials:
-
DPP-IV Inhibitor Screening Assay Kit (containing DPP-IV enzyme, a fluorogenic substrate like Gly-Pro-AMC, assay buffer, and a known inhibitor like Sitagliptin)[10]
-
(3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine
-
Sitagliptin (if not included in the kit)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Multichannel pipettes
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[10][12]
-
37°C incubator
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer as per the kit's instructions.
-
Reconstitute the DPP-IV enzyme and the fluorogenic substrate in the assay buffer to their working concentrations.
-
Prepare a stock solution of (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine in DMSO. Then, create a series of dilutions in assay buffer to achieve the final desired concentrations for the assay.
-
Prepare a stock solution of Sitagliptin in DMSO and create a serial dilution as a positive control for inhibition.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank (No Enzyme Control): Contains assay buffer and substrate, but no enzyme. This is to measure background fluorescence.
-
Negative Control (100% Activity): Contains assay buffer, DPP-IV enzyme, and substrate. This represents uninhibited enzyme activity.
-
Positive Control (Inhibitor): Contains assay buffer, DPP-IV enzyme, substrate, and serial dilutions of Sitagliptin.
-
Test Compound: Contains assay buffer, DPP-IV enzyme, substrate, and serial dilutions of (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine.
-
-
-
Enzyme and Inhibitor Pre-incubation:
-
To each well (except the blank), add the appropriate volume of assay buffer.
-
Add the DPP-IV enzyme solution to all wells except the blank.
-
Add the corresponding dilutions of Sitagliptin or (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine to their respective wells. For the negative control wells, add the same volume of vehicle (e.g., DMSO in assay buffer).
-
Gently mix and incubate the plate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Initiation of the Enzymatic Reaction:
-
Add the fluorogenic substrate solution to all wells to initiate the reaction.
-
-
Incubation and Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes).[10]
-
III. Data Analysis and Interpretation
The primary output of this assay is the fluorescence intensity, which is directly proportional to the amount of product formed.
-
Calculation of Percent Inhibition: The percentage of DPP-IV inhibition for each concentration of the test compound and Sitagliptin is calculated using the following formula:
% Inhibition = [(Fluorescence_Negative_Control - Fluorescence_Sample) / Fluorescence_Negative_Control] * 100
-
Determination of IC50 Values: The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%. To determine the IC50, plot the percent inhibition against the logarithm of the inhibitor concentration. The data points are then fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 value is derived from this curve.
Hypothetical Data Presentation
The results of this comparative study can be effectively summarized in a table.
| Compound | IC50 (nM) |
| (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine | Hypothetical Value |
| Sitagliptin (Positive Control) | 19 nM[8] |
Interpreting the Results:
A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 of (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine to that of Sitagliptin, we can make a direct assessment of its in vitro efficacy. For instance, if the test compound exhibits an IC50 in the nanomolar range, similar to Sitagliptin, it would be considered a potent inhibitor and a promising candidate for further investigation.
IV. The Broader Context: DPP-IV in Cellular Signaling
Understanding the role of DPP-IV in physiological pathways provides context for the significance of its inhibition.
Caption: The role of DPP-IV in the incretin pathway and glucose homeostasis.
This pathway illustrates how DPP-IV degrades incretins, thereby terminating their glucose-lowering effects. By inhibiting DPP-IV, our test compound would be expected to potentiate this pathway, leading to improved glycemic control.
V. Conclusion and Future Directions
This guide has outlined a scientifically rigorous approach to benchmark the novel compound (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine against the known DPP-IV inhibitor, Sitagliptin. The provided experimental protocol is designed to be self-validating through the inclusion of appropriate positive and negative controls. A favorable outcome, indicated by a low nanomolar IC50 value for our test compound, would warrant further investigation, including:
-
Selectivity Profiling: Assessing the compound's inhibitory activity against other related proteases (e.g., DPP-8 and DPP-9) to determine its specificity.
-
Mechanism of Action Studies: Elucidating the mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetics studies.
-
Cell-based Assays: Evaluating the compound's efficacy in a more physiologically relevant context.
-
In Vivo Studies: Assessing the compound's pharmacokinetic properties and its effects on blood glucose levels in animal models of type 2 diabetes.
By following the principles and protocols outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel pyrrolidine derivatives and contribute to the development of new enzyme inhibitors.
References
-
In our pursuit of developing effective inhibitors for the enzymes α-amylase and α-glucosidase, which play a crucial role in carbohydrate metabolism related to type-2 diabetes, we synthesized compounds featuring a pyrrolidine ring. PMC. [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
-
Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link]
-
Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else?. ACS Publications. [Link]
-
Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega. [Link]
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors. NCBI Bookshelf. [Link]
-
Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
List of Dipeptidyl peptidase 4 inhibitors. Drugs.com. [Link]
-
What Are DPP-4 Inhibitors?. Cleveland Clinic. [Link]
-
Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007). Elabscience. [Link]
-
Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. PMC. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Assessing the Novelty of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine Derivatives in Rational Drug Design: A Comparative Guide
As medicinal chemistry evolves, the strategic selection of chiral building blocks dictates not only a drug’s primary target affinity but also its pharmacokinetic fate and toxicity profile. The compound (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine (often utilized as its bis(4-methylbenzenesulfonate) salt) represents a privileged scaffold that has fundamentally redefined the utility of quinolone derivatives[1].
Historically, pyrrolidine and piperazine rings have been used as C7-substituents in bacterial fluoroquinolones (e.g., ciprofloxacin) to target bacterial DNA gyrase. However, the precise stereochemistry and functionalization of the (3S,4S)-methoxy-pyrrolidine derivative shift this paradigm entirely. By incorporating this specific moiety, researchers successfully engineered Vosaroxin (voreloxin), a first-in-class anticancer quinolone derivative (AQD) that targets eukaryotic Topoisomerase II while evading common multidrug resistance pathways[2].
This guide objectively compares the performance of this derivative against traditional alternatives, providing actionable experimental workflows for validation.
Structural Novelty & Mechanistic Rationale
The transition from a standard antibacterial pyrrolidine to an antineoplastic powerhouse hinges on two critical modifications in the (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine side chain:
-
The 4-Methoxy Substitution: The introduction of the methoxy group alters the hydration shell and hydrogen-bonding network of the molecule. This steric and electronic shift prevents the compound from being recognized by P-glycoprotein (P-gp) efflux pumps, a primary driver of multidrug resistance in acute myeloid leukemia (AML)[3].
-
The (3S,4S) Stereochemistry: The absolute configuration dictates the spatial orientation of the N-methylamine group within the DNA-Topoisomerase II cleavage complex. This precise geometry allows the molecule to intercalate site-specifically and block the enzyme's re-ligation process, leading to fatal, p53-independent G2 cell cycle arrest[4].
Unlike anthracyclines (e.g., doxorubicin), which also target Topoisomerase II, derivatives utilizing this methoxy-pyrrolidine scaffold do not undergo redox cycling. Consequently, they do not generate reactive oxygen species (ROS), drastically reducing the risk of dose-limiting cardiotoxicity[3].
Comparative Performance Data
To contextualize the novelty of the (3S,4S)-methoxy-pyrrolidine scaffold, the table below compares its performance (as the active moiety in Vosaroxin) against standard structural alternatives in the field.
| Pharmacological Parameter | (3S,4S)-Methoxy-pyrrolidine (Vosaroxin) | Aminosugar Moiety (Doxorubicin) | Piperazine Moiety (Ciprofloxacin) |
| Primary Target | Eukaryotic Topoisomerase II | Eukaryotic Topoisomerase II | Bacterial DNA Gyrase |
| Efflux Pump Susceptibility | Low (Evades P-gp) | High (P-gp Substrate) | Moderate |
| ROS Generation | Negligible | High (Redox Cycling) | Negligible |
| Cardiotoxicity Risk | Low | Dose-Limiting | Low |
| Cell Cycle Impact | G2 Arrest / Apoptosis | G2 Arrest / Apoptosis | S-Phase Arrest (Bacterial) |
Visualizing the Mechanistic Divergence
The following pathway illustrates how the structural novelty of the methoxy-pyrrolidine derivative bypasses the toxicological pitfalls of traditional Topoisomerase II inhibitors.
Fig 1. Mechanistic divergence of methoxy-pyrrolidine derivatives vs. anthracyclines in cancer.
Experimental Workflows & Protocols
To rigorously validate the target specificity and resistance-evasion properties of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine derivatives, the following self-validating protocols must be employed.
Protocol A: Topoisomerase II Decatenation & Cleavage Assay
This assay proves that the derivative acts as a Topo II poison rather than a simple intercalator or bacterial gyrase inhibitor.
-
Substrate Preparation: Utilize kinetoplast DNA (kDNA). Causality: kDNA exists as a highly catenated network. Only Topo II activity can release individual minicircles, providing a direct, unambiguous electrophoretic readout of enzyme function.
-
Compound Incubation: Incubate 0.1–10 µM of the derivative with purified human Topoisomerase IIα, kDNA, and 1 mM ATP at 37°C for 30 minutes. Causality: Topo II strictly requires ATP hydrolysis for the strand passage reaction. Running a parallel control without ATP ensures the observed cleavage is entirely enzyme-mediated.
-
Proteinase K Trapping: Terminate the reaction by adding 1% SDS and Proteinase K (incubate for 30 mins at 45°C). Causality: The derivative covalently traps the enzyme on the DNA. Proteinase K degrades the trapped Topo II, releasing the broken DNA fragments so they can migrate properly through the gel.
-
Quantification: Resolve products on a 1% agarose gel containing ethidium bromide. Quantify the accumulation of linear DNA to calculate the IC50 for cleavage complex stabilization.
Protocol B: Bidirectional P-gp Efflux Assay
This workflow validates the claim that the methoxy substitution allows the compound to evade multidrug resistance mechanisms.
Fig 2. Standardized bidirectional efflux assay workflow for assessing P-glycoprotein evasion.
-
Cell Seeding: Seed MDCK-MDR1 cells (transfected to overexpress human P-gp) onto Transwell polycarbonate permeable supports. Causality: This creates a polarized cellular monolayer that accurately mimics the intestinal epithelium or the blood-brain barrier.
-
Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER) prior to the assay. Causality: A TEER value > 200 Ω·cm² confirms the formation of tight junctions. Without intact tight junctions, paracellular leakage would falsely elevate permeability readings, ruining the transcellular transport data.
-
Bidirectional Dosing: Apply 5 µM of the derivative to either the Apical (A) or Basolateral (B) chamber. Incubate for 2 hours.
-
LC-MS/MS Analysis: Sample the receiver chambers and quantify the apparent permeability (Papp).
-
Efflux Ratio Calculation: Calculate the Efflux Ratio (ER = Papp B-A / Papp A-B). Causality: An ER < 2.0 definitively proves the methoxy-pyrrolidine derivative is not a substrate for P-gp, validating its superiority over anthracyclines in resistant tumor models.
Sources
A Comprehensive Comparison Guide: Catalytic Efficacy in the Synthesis of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The chiral building block (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a critical pharmacophore embedded in numerous high-value therapeutics, most notably in 7-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid antibacterial agents and novel kinase inhibitors . The dense functionality of this pyrrolidine—featuring adjacent stereocenters with a specific cis-(3S,4S) configuration and a secondary amine—presents a formidable synthetic challenge.
Historically, this motif was accessed via lengthy chiral pool syntheses or inefficient classical resolutions. However, modern catalytic methods have revolutionized its production. This guide objectively compares the efficacy, mechanistic causality, and operational protocols of three distinct catalytic paradigms: Transition-Metal Asymmetric Hydrogenation, Palladium-Catalyzed Asymmetric Allylic Amination, and Biocatalytic Reductive Amination.
Transition-Metal Asymmetric Hydrogenation (Ru-BINAP)
Mechanistic Causality
The use of Ruthenium-BINAP complexes allows for the dynamic kinetic resolution or direct asymmetric hydrogenation of a pre-formed N-methylimine derived from 4-methoxy-3-pyrrolidinone. The causality of the stereocontrol lies in the C2-symmetric chiral environment generated by the BINAP ligand. The bulky diphenylphosphino groups block one face of the coordinated imine. Consequently, hydride transfer from the ruthenium center is forced to occur exclusively from the less sterically hindered si-face. When matched with a pre-existing (4S)-methoxy stereocenter, this catalyst system synergistically enforces the formation of the (3S,4S) cis-isomer .
Self-Validating Experimental Protocol
-
Imine Formation: In a dry flask under N₂, dissolve N-Boc-(4S)-4-methoxy-3-pyrrolidinone (10 mmol) in anhydrous THF (50 mL). Add methylamine (2.0 M in THF, 15 mmol) and Ti(OiPr)₄ (12 mmol).
-
Validation Check: The reaction progress is self-validating via TLC (Hexane/EtOAc 1:1); the complete disappearance of the ketone spot (UV active, stains heavily with 2,4-DNP) confirms quantitative imine formation.
-
-
Catalyst Activation: In a separate Schlenk tube, dissolve[RuCl₂(benzene)]₂ (0.5 mol%) and (R)-BINAP (1.0 mol%) in degassed DMF. Heat to 100°C for 15 minutes, then cool.
-
Validation Check: The solution transitions from a turbid brown to a clear, homogeneous reddish-brown, visually confirming the formation of the active Ru-BINAP complex.
-
-
Hydrogenation: Transfer the imine solution and catalyst to a stainless-steel autoclave. Pressurize with H₂ gas to 50 atm and heat to 50°C for 16 hours.
-
Validation Check: The reaction is monitored via the pressure gauge. The cessation of hydrogen uptake (pressure stabilization) serves as an internal, real-time validation of reaction completion.
-
-
Workup: Depressurize the reactor safely. Filter the mixture through a pad of Celite to remove titanium and ruthenium residues, concentrate in vacuo, and purify via silica gel chromatography.
Palladium-Catalyzed Asymmetric Allylic Amination (Pd-Trost)
Mechanistic Causality
This approach utilizes a dynamic kinetic asymmetric transformation (DYKAT). Starting from a racemic allylic carbonate (e.g., N-Boc-4-methoxy-pyrrolin-3-yl carbonate), the Pd(0) catalyst oxidatively adds to form a symmetrical π-allyl palladium intermediate. The causality of the stereoselection is governed by the chiral Trost ligand (e.g., (R,R)-DACH-phenyl Trost ligand). The ligand's deep chiral pocket dictates the trajectory of the incoming methylamine nucleophile. Because the nucleophile attacks from the face opposite to the palladium metal (an outer-sphere mechanism), the reaction proceeds with net retention of configuration relative to the chiral pocket's preference, effectively deracemizing the mixture to yield the highly pure (3S,4S) enantiomer .
Self-Validating Experimental Protocol
-
Catalyst Preparation: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%) and (R,R)-DACH-phenyl Trost ligand (5.0 mol%) in degassed dichloromethane (DCM, 20 mL). Stir at room temperature for 30 minutes.
-
Validation Check: The successful generation of the active Pd(0) complex is visually validated by a distinct color shift from the deep purple of Pd₂(dba)₃ to a bright, clear yellow.
-
-
Substrate Addition: Add the racemic allylic carbonate substrate (10 mmol) dissolved in DCM (10 mL) to the active catalyst solution.
-
Amination: Slowly inject a solution of methylamine (2.0 M in THF, 20 mmol) over 1 hour using a syringe pump to prevent catalyst poisoning by excess amine. Stir at room temperature for 12 hours.
-
Validation Check: Analyze an aliquot via chiral HPLC. The convergence of the two racemic starting material peaks into a single product peak confirms the success of the DYKAT process.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate for column chromatography.
Biocatalytic Reductive Amination (Engineered RedAm)
Mechanistic Causality
Biocatalysis represents the vanguard of green chemistry. Engineered Reductive Aminases (RedAms) specifically catalyze the direct coupling of ketones with primary amines to yield secondary amines. The causality of the exquisite stereocontrol stems from the enzyme's highly evolved active site. The RedAm binds both N-Boc-4-methoxy-3-pyrrolidinone and methylamine, facilitating the formation of an internal iminium intermediate. The active site geometry precisely positions the NADPH cofactor to deliver a hydride exclusively to the re-face of the iminium ion. The steric gating of the binding pocket ensures that only the (4S)-methoxy enantiomer is processed efficiently, yielding the (3S,4S)-N-methylamine with perfect stereofidelity .
Self-Validating Experimental Protocol
-
Buffer Preparation: Prepare 100 mL of 100 mM Tris-HCl buffer (pH 8.0) containing methylamine hydrochloride (200 mM) and D-glucose (50 mM, for cofactor recycling).
-
Enzyme and Cofactor Addition: Add the engineered RedAm (2 mg/mL), Glucose Dehydrogenase (GDH, 1 mg/mL for NADPH recycling), and the NADP⁺ cofactor (1 mM).
-
Reaction Initiation: Dissolve N-Boc-4-methoxy-3-pyrrolidinone (50 mM) in DMSO (5% v/v final concentration) and add it dropwise to the enzymatic cocktail. Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Validation Check: The enzymatic turnover is self-validating via pH monitoring. The consumption of methylamine and the action of GDH produce gluconic acid, leading to a slight acidic drift. The continuous addition of base by an autotitrator to maintain pH 8.0 confirms active catalytic turnover.
-
-
Workup: Adjust the pH of the aqueous mixture to 11.0 using 5 M NaOH to deprotonate the product amine. Extract extensively with methyl tert-butyl ether (MTBE, 3 x 50 mL). Dry the organic phase over Na₂SO₄ and evaporate to yield the pure product.
Comparative Efficacy Data
The following table summarizes the quantitative performance metrics of the three catalytic systems for synthesizing (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine:
| Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Catalyst Loading | Process Suitability & Scalability |
| Ru-BINAP (Hydrogenation) | 85% | 92% | 95:5 (cis:trans) | 1.0 mol% | High: Ideal for large-scale industrial manufacturing using standard high-pressure reactors. |
| Pd-Trost (Allylic Amination) | 78% | 95% | 98:2 | 2.5 mol% | Medium: Excellent stereocontrol but requires expensive, air-sensitive chiral ligands. |
| Engineered RedAm (Biocatalysis) | 91% | >99% | >99:1 | 2 mg/mL | High: Superior green chemistry profile, operates at ambient temperature and pressure. |
Visualizations
Comparison of the three catalytic pathways for synthesizing the (3S,4S) target molecule.
Mechanistic cycle of the RedAm-catalyzed stereoselective reductive amination.
Conclusion & Recommendations
The selection of a catalyst for the synthesis of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine depends heavily on the project phase. For rapid medicinal chemistry exploration where absolute stereocontrol is paramount, the Engineered RedAm biocatalyst offers unmatched enantiomeric and diastereomeric excess without the need for high-pressure equipment. Conversely, for established industrial scale-up where enzyme procurement might be a bottleneck, the Ru-BINAP asymmetric hydrogenation remains the most robust and economically scalable transition-metal alternative.
References
-
Tsuzuki, Y., Chiba, K., Mizuno, K., Tomita, K., & Suzuki, K. (2001). Practical synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine. Tetrahedron: Asymmetry, 12(21), 2989-2997. URL:[Link]
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical Reviews, 103(8), 2921-2944. URL:[Link]
-
Aleku, G. A., France, S. P., Man, H., Mangas-Sanchez, J., Montgomery, S. L., Sharma, M., ... & Turner, N. J. (2017). A reductive aminase from Aspergillus oryzae. Nature Chemistry, 9(10), 961-969. URL:[Link]
Personal protective equipment for handling (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine
Handling specialized chiral intermediates like (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine requires more than basic compliance; it demands a mechanistic understanding of the chemical's behavior. Widely utilized in drug discovery as a building block for kinase inhibitors and advanced therapeutics, this compound is most commonly encountered in the laboratory as a stable salt—specifically, the bis(4-methylbenzenesulfonate) salt (CAS 372482-03-6) [1].
While salt formation reduces the extreme volatility and corrosivity typical of free-base pyrrolidines, the compound remains biologically active and poses specific hazards. As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between standard Safety Data Sheet (SDS) mandates and practical, field-proven laboratory operations.
Mechanistic Hazard Analysis
To select the correct Personal Protective Equipment (PPE), we must first understand why the chemical is hazardous. The pyrrolidine ring contains a secondary and a tertiary amine. When these functional groups come into contact with the moisture of human tissue (sweat, tears, or mucosal lining), they undergo protonation. This localized elevation in pH disrupts the lipid bilayers of cellular membranes, leading to rapid inflammation and tissue damage.
According to authoritative safety assessments [2], this compound triggers four primary hazard statements. Understanding these dictates our operational boundaries:
| Hazard Code | Clinical Description | Operational Implication & Causality |
| H302 | Harmful if swallowed | Mandates strict isolation from food/drink; requires rigorous handwashing (P264) to prevent accidental ingestion via contaminated gloves. |
| H315 | Causes skin irritation | Necessitates impermeable dermal barriers. The lipophilic methoxy group enhances dermal penetration, requiring specific glove materials. |
| H319 | Causes serious eye irritation | Requires snug-fitting, splash-proof eye protection. Airborne micro-particles can dissolve in tear film, causing immediate ocular damage. |
| H335 | May cause respiratory irritation | Dictates that all open handling must occur within a certified chemical fume hood to prevent inhalation of aerosolized powders. |
Mechanism of Amine-Induced Tissue Irritation
Mechanistic pathway of tissue irritation caused by secondary/tertiary amine exposure.
Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient for handling concentrated amine salts. Every piece of equipment must be chosen based on chemical compatibility and physical operational needs.
| Equipment Category | Recommended Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness); Double-gloving for bulk transfer. | Nitrile provides superior chemical resistance to lipophilic organic bases compared to latex, preventing dermal penetration. |
| Eye Protection | ANSI Z87.1 / EN166 certified, indirect-vent safety goggles. | Safety glasses with side shields leave gaps. Goggles prevent mucosal exposure to aerosolized micro-particles. |
| Body Protection | Flame-resistant (FR) or heavy cotton/poly lab coat with tight-fitting knit cuffs. | Tight cuffs prevent sleeve drag, which can inadvertently knock over vials or sweep powders off the bench. |
| Respiratory | N95, P95, or FFP2 Particulate Respirator (Standby). | Required only if fume hood ventilation fails (face velocity <0.4 m/s) or during the cleanup of a large external spill. |
Operational Workflow & Handling Protocol
A self-validating protocol ensures that safety checks are built directly into the workflow. Do not proceed to the next step unless the previous condition is met.
Protocol: Safe Weighing and Transfer
-
Environmental Validation: Before opening the chemical container, verify that the chemical fume hood monitor displays a face velocity between 0.4 and 0.6 m/s . Causality: Velocities below 0.4 m/s fail to capture fine powders, while velocities above 0.6 m/s create turbulent eddies that blow powder out of the hood.
-
PPE Donning & Inspection: Put on the lab coat, safety goggles, and nitrile gloves. Inspect gloves for micro-tears by trapping air and squeezing.
-
Static Mitigation (Critical Step): Place a static-dissipative weighing mat on the balance. Use a grounded, anti-static metal spatula. Causality: Fine organic powders are highly susceptible to triboelectric charging. Static buildup causes the powder to "jump" and aerosolize, drastically increasing the risk of inhalation (H335).
-
Container Selection: Weigh the compound directly into a pre-tared, sealable glass vial. Do not use polystyrene weigh boats. Causality: Polystyrene exacerbates static cling, leading to inaccurate weighing and uncontrolled powder dispersion.
-
Sealing and Decontamination: Cap the vial securely. Wipe the exterior of the vial with a damp Kimwipe before removing it from the fume hood.
Operational workflow and emergency spill response for handling pyrrolidine derivatives.
Emergency Response & Spill Containment
In the event of a spill, immediate and methodical action prevents localized contamination from becoming a facility-wide exposure event.
Protocol: Spill Cleanup
-
Isolation: Immediately halt work and evacuate non-essential personnel from the immediate vicinity.
-
Containment (No Dry Sweeping): Never use a brush and dustpan for dry chemical powder. Causality: Dry sweeping generates a massive cloud of airborne dust, virtually guaranteeing ocular and respiratory exposure.
-
Absorption: Cover the spilled powder with an inert, damp absorbent material (e.g., wet sand, silica gel, or commercial vermiculite). The moisture suppresses dust generation.
-
Collection: Use a non-sparking tool to scoop the absorbed mixture into a rigid, airtight hazardous waste container.
-
Neutralization & Surface Decontamination: Wash the affected benchtop area with a slightly acidic or mild detergent solution to neutralize residual trace amines, followed by a thorough deionized water rinse.
Disposal Plan
Improper disposal of amine derivatives can lead to severe environmental toxicity and regulatory violations (P501).
-
Chemical Waste: All unused (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine, along with the damp absorbent used in spill cleanup, must be placed in a clearly labeled, chemically compatible (e.g., HDPE) hazardous waste container. It must be designated for high-temperature incineration by a licensed hazardous waste contractor. Under no circumstances should this compound be flushed down the drain.
-
Contaminated PPE: Gloves and Kimwipes that have come into direct contact with the chemical must be treated as hazardous solid waste. Lab coats exposed to airborne dust should be professionally laundered by a facility equipped to handle chemical contamination; do not wash them at home.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
